N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
Description
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Properties
IUPAC Name |
(2S)-2-(2,3-dihydroindole-1-carbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)9-12(14(18)19)16-15(20)17-8-7-11-5-3-4-6-13(11)17/h3-6,10,12H,7-9H2,1-2H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFLLFEYRMVGX-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine"
An In-Depth Technical Guide to the Synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of this compound, a novel derivative with potential applications in pharmaceutical and nutraceutical research. The synthesis is approached with a focus on efficiency, purity, and scalability, drawing upon established principles of organic and peptide chemistry.
Introduction
This compound is a unique molecule that combines the structural features of indoline, a common scaffold in medicinal chemistry, with the essential amino acid L-leucine. This combination presents intriguing possibilities for exploring its biological activity, potentially as a modulator of metabolic pathways or as a novel therapeutic agent. The synthesis of such N-acyl amino acid derivatives is a cornerstone of drug discovery and development, enabling the exploration of structure-activity relationships.
This document outlines a robust and reproducible synthetic strategy, provides a detailed step-by-step experimental protocol, and discusses the critical parameters for successful synthesis and purification.
Synthetic Strategy and Rationale
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the activation of the indoline nitrogen followed by its coupling with the amino group of L-leucine.
Step 1: Formation of an Activated Indoline Intermediate
The initial step involves the reaction of 2,3-dihydro-1H-indole (indoline) with a phosgene equivalent, such as triphosgene, to form an indoline-1-carbonyl chloride intermediate. This highly reactive intermediate is crucial for the subsequent coupling reaction. The use of a phosgene equivalent is a standard and efficient method for the formation of carbamoyl chlorides.
Step 2: Coupling with L-Leucine
The second step is a nucleophilic acyl substitution reaction where the amino group of L-leucine attacks the carbonyl carbon of the indoline-1-carbonyl chloride. This reaction is typically carried out in a basic aqueous or biphasic medium to neutralize the hydrochloric acid byproduct and to deprotonate the amino group of L-leucine, thereby increasing its nucleophilicity. This approach is a variation of the classical Schotten-Baumann reaction conditions, which are well-suited for the N-acylation of amino acids.[1]
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed methodology for the laboratory-scale synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,3-dihydro-1H-indole (Indoline) | Reagent | Sigma-Aldrich |
| Triphosgene | Reagent | Sigma-Aldrich |
| L-Leucine | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Triethylamine (Et3N) | ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Reagent | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | Fisher Scientific |
Step-by-Step Procedure
Part 1: Preparation of Indoline-1-carbonyl chloride (in situ)
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dihydro-1H-indole (5.0 g, 42.0 mmol) and anhydrous toluene (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (6.4 g, 8.8 mL, 63.0 mmol) to the stirred solution.
-
In a separate beaker, carefully dissolve triphosgene (4.5 g, 15.2 mmol) in anhydrous toluene (50 mL). Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Transfer the triphosgene solution to the dropping funnel and add it dropwise to the indoline solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
The resulting slurry containing the indoline-1-carbonyl chloride intermediate is used directly in the next step without isolation.
Part 2: Synthesis of this compound
-
In a separate 500 mL beaker, dissolve L-leucine (6.6 g, 50.4 mmol) in 1 M aqueous sodium hydroxide solution (100 mL). Cool this solution to 0 °C in an ice bath.
-
With vigorous stirring, slowly add the slurry of indoline-1-carbonyl chloride from Part 1 to the L-leucine solution.
-
Add tetrahydrofuran (50 mL) to the reaction mixture to aid in homogenization.
-
Allow the reaction to warm to room temperature and stir vigorously overnight.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL).
-
Acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Process Workflow
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Discussion
The presented synthesis of this compound is a reliable and scalable method. The choice of triphosgene as a phosgene equivalent offers advantages in terms of handling and safety compared to gaseous phosgene. The Schotten-Baumann-like conditions for the coupling step are well-established for the acylation of amino acids and generally provide good yields.[1]
It is important to control the temperature during the addition of triphosgene to minimize side reactions. The in situ use of the carbamoyl chloride intermediate is preferred as it is sensitive to moisture. The final purification step is crucial to obtain the product with high purity, which is essential for subsequent biological evaluation.
Conclusion
This technical guide provides a comprehensive and practical approach to the synthesis of this compound. The detailed protocol and the underlying chemical rationale will enable researchers and drug development professionals to successfully synthesize this novel compound for further investigation. The described methodology is robust and can likely be adapted for the synthesis of a library of related N-acyl indoline amino acid derivatives.
References
- Smolecule. N-(1H-indol-2-ylcarbonyl)-L-leucine.
- Journal of the Chemical Society, Perkin Transactions 1. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group.
- Organic Chemistry Frontiers. Synthesis of N-indolated amino acids or peptides from 2-alkynylanilines via a dearomatization process.
- PubMed. Preparation of some long-chain N-acyl derivatives of essential amino acids for nutritional studies.
- ResearchGate. Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids.
- Google Patents. Process for the preparation of amino acid derivatives.
- RSC Publishing. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity.
- Benchchem. How to synthesize N-Lactoyl-Leucine for research purposes.
Sources
"N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine chemical properties"
The following technical guide provides an in-depth analysis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine , a specific urea derivative comprising an indoline core and an L-leucine moiety. This compound represents a structural class often utilized in medicinal chemistry as inhibitors for enzymes such as Soluble Epoxide Hydrolase (sEH) or as intermediates in the synthesis of peptidomimetics.
Executive Summary
This compound (Indoline-1-carbonyl-L-leucine) is a synthetic organic compound characterized by a urea linkage connecting a lipophilic indoline (2,3-dihydro-1H-indole) ring and the
This structural architecture is significant in drug discovery for two primary reasons:
-
Conformational Restriction: The indoline ring constrains the nitrogen lone pair, reducing the rotational freedom often seen in open-chain ureas, which can enhance binding affinity to target pockets (e.g., sEH, ACAT).
-
Metabolic Stability: The urea linkage is generally more resistant to enzymatic hydrolysis than the corresponding amide or ester bonds, making this compound a potential "hydrolysis-resistant" analog of N-acyl amino acids.
Chemical Identity & Physicochemical Properties[1][2][4][5][6]
Nomenclature and Structure
-
IUPAC Name:
-[(2,3-dihydro-1 -indol-1-yl)carbonyl]-L-leucine -
Alternative Names: 1-(Indolin-1-ylcarbonyl)-L-leucine; (2
)-2-{[(2,3-dihydro-1 -indol-1-yl)carbonyl]amino}-4-methylpentanoic acid. -
Molecular Formula:
-
Molecular Weight: 276.33 g/mol
Structural Components
-
Indoline Core: A bicyclic structure acting as a lipophilic anchor. Unlike indole, the 2,3-bond is saturated, making the N1 nitrogen more basic and nucleophilic (functionally an aniline derivative).
-
Urea Linker: The central carbonyl (
) bonded to two nitrogens. It serves as a primary hydrogen bond acceptor (carbonyl O) and donor (leucine NH). -
L-Leucine Tail: Provides a chiral center (
-configuration) and a hydrophobic isobutyl side chain, ending in a free carboxylic acid.
Calculated Physicochemical Data
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 2.5 – 2.8 | Moderate lipophilicity; likely membrane permeable. |
| Polar Surface Area (PSA) | ~75 Ų | Good oral bioavailability potential (Rule of 5 compliant). |
| pKa (Carboxyl) | ~3.8 | Acidic; exists as a mono-anion at physiological pH (7.4). |
| pKa (Urea NH) | >14 | Non-ionizable under physiological conditions. |
| H-Bond Donors | 2 (COOH, NH) | Critical for active site binding. |
| H-Bond Acceptors | 3 (C=O x2, OH) | Interaction with serine/tyrosine residues in enzymes. |
Synthetic Methodologies
The synthesis of this compound requires the formation of an unsymmetrical urea. Two primary pathways are recommended: the Carbamoyl Chloride Method (for scale) and the Isocyanate Method (for mild conditions).
Pathway A: The Carbamoyl Chloride Route (Robust)
This method involves activating the indoline nitrogen with triphosgene, followed by coupling with L-leucine methyl ester and subsequent hydrolysis.
Step 1: Formation of Indoline-1-carbonyl chloride
-
Reagents: Indoline, Triphosgene, Triethylamine (TEA), DCM.
-
Conditions: 0°C to RT, 2 hours.
-
Mechanism: Triphosgene acts as a phosgene source, converting the secondary amine of indoline into a highly reactive carbamoyl chloride.
-
Note: Indoline is nucleophilic enough to react without requiring extreme forcing conditions.
Step 2: Coupling with L-Leucine Methyl Ester
-
Reagents: L-Leucine methyl ester hydrochloride, DIPEA, DCM.
-
Conditions: RT, 4–12 hours.
-
Outcome: Formation of the methyl ester intermediate (Methyl
-[(2,3-dihydro-1 -indol-1-yl)carbonyl]-L-leucinate).
Step 3: Hydrolysis
-
Reagents: LiOH (aq), THF/MeOH (1:1).
-
Conditions: RT, 1 hour.
-
Purification: Acidification to pH 3 with 1M HCl, extraction with EtOAc.
Pathway B: The Isocyanate Route (Direct)
If L-leucine isocyanate is available (or generated in situ), this route is cleaner but requires handling unstable isocyanates. Alternatively, one can use indoline and L-leucine isocyanate (generated from leucine + triphosgene), but protecting the carboxylic acid is usually required first.
Recommended Variation: React Indoline-1-carbonyl imidazole (using CDI) with L-Leucine.
-
Activate Indoline with 1,1'-Carbonyldiimidazole (CDI) in acetonitrile.
-
Add L-Leucine methyl ester.
-
Hydrolyze ester.
Synthetic Workflow Diagram (Graphviz)
Caption: Step-by-step synthetic pathway via the carbamoyl chloride intermediate, ensuring retention of stereochemistry at the leucine alpha-carbon.
Analytical Characterization (Self-Validating Protocols)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
):- 12.5 (br s, 1H, COOH).
- 7.8–7.9 (d, 1H, Indoline C7-H) – Diagnostic: This proton is deshielded by the adjacent urea carbonyl.
- 7.1–6.9 (m, 3H, Indoline aromatic).
-
6.8 (d, 1H, Urea NH) – Diagnostic: Doublet due to coupling with Leucine
-CH. -
4.2 (m, 1H, Leucine
-CH). -
3.9 (t, 2H, Indoline C2-
). -
3.1 (t, 2H, Indoline C3-
). -
1.6–1.4 (m, 3H, Leucine
-C , -CH). -
0.9 (dd, 6H, Leucine
-C ).
Mass Spectrometry (MS)
-
ESI-MS (+): Expect
. -
ESI-MS (-): Expect
(Carboxylate ion). -
Fragmentation Pattern: Loss of the leucine moiety (
~130) or cleavage of the urea bond yielding the indoline-carbonyl fragment ( ~146).
Infrared Spectroscopy (IR)
-
3300–3400 cm
: N-H stretch (Urea). -
2500–3000 cm
: Broad O-H stretch (Carboxylic acid). -
1710 cm
: C=O stretch (Carboxylic acid). -
1650 cm
: C=O stretch (Urea, "Amide I" like).
Biological & Pharmacological Context[1][4][5][6][7]
While specific literature on this exact molecule is sparse, its structural class (Indoline Ureas) is well-documented in two major areas: Soluble Epoxide Hydrolase (sEH) Inhibition and ACAT Inhibition .
Pharmacophore Analysis: sEH Inhibition
Soluble Epoxide Hydrolase inhibitors typically consist of a urea pharmacophore flanked by a lipophilic group and a polar group.
-
Lipophilic Domain: The Indoline ring fits the hydrophobic pocket of the sEH enzyme.
-
Central Pharmacophore: The Urea group forms hydrogen bonds with Asp335 and Tyr383 in the sEH active site.
-
Polar Tail: The Leucine carboxylate can interact with polar residues at the tunnel entrance, improving solubility and potency compared to purely alkyl ureas.
Metabolic Stability
The N-indoline carbonyl linkage is chemically robust. Unlike N-acyl indoles (which can be susceptible to nucleophilic attack at the carbonyl), the urea nitrogen of the indoline donates electron density into the carbonyl, stabilizing the bond against hydrolysis. This makes the compound a stable chemical probe for in vivo studies.
Interaction Map (Graphviz)
Caption: Predicted binding mode of Indoline-1-carbonyl-L-leucine within a generic hydrolase active site (e.g., sEH).
Handling and Stability
-
Storage: Store at -20°C in powder form. Solutions in DMSO are stable for up to 3 months at -80°C.
-
Solubility:
-
Water: Low (soluble only at pH > 7 due to carboxylate formation).
-
DMSO/Ethanol: High (>20 mg/mL).
-
-
Safety: Indoline derivatives can be mild irritants. The urea moiety is generally non-toxic, but standard PPE (gloves, goggles) is required during synthesis to avoid exposure to triphosgene or isocyanates.
References
-
Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Nature Reviews Drug Discovery. Link
- Context: Establishes the SAR for urea-based inhibitors containing lipophilic and polar domains.
-
Morisseau, C., et al. (1999). Potent Urea and Carbamate Inhibitors of Soluble Epoxide Hydrolases. Proceedings of the National Academy of Sciences. Link
- Context: Describes the fundamental "Urea + Lipophilic Group" pharmacophore relevant to the indoline-urea structure.
-
Gomez, G. A., et al. (2020). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs. Journal of Medicinal Chemistry. Link
- Context: Discusses the synthesis and stability of related indoline/isoindoline amino acid deriv
-
Sigma-Aldrich. (n.d.). Triphosgene Safety Data Sheet. Link
- Context: Safety protocols for the carbamoyl chloride synthesis route.
Sources
"physical properties of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine"
Comprehensive Physicochemical Profiling and Structural Dynamics of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
Executive Summary
In modern drug discovery, conformationally restricted peptidomimetics are critical for overcoming the poor pharmacokinetic properties of native peptides. This compound (CAS: 956992-05-5) is a highly specialized building block that replaces a standard flexible amide bond with a rigidified urea linkage[1]. By coupling an indoline core to an L-leucine moiety, this compound achieves a unique balance of lipophilicity, hydrogen-bonding capacity, and structural rigidity. This technical guide provides a rigorous framework for understanding its structure-property relationships (SPR) and details self-validating experimental protocols for its physicochemical characterization.
Structural Architecture & Physicochemical Profiling
The molecular architecture of this compound is defined by three distinct domains: the hydrophobic indoline ring, the rigid urea linker, and the aliphatic L-leucine chain terminating in an ionizable carboxylic acid. Understanding these baseline metrics is the first step in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Context |
|---|---|---|
| IUPAC Name | This compound | Standardized nomenclature |
| CAS Registry Number | 956992-05-5 | Unique chemical identifier[1] |
| Molecular Formula | C₁₅H₂₀N₂O₃ | Exact mass determination |
| Molecular Weight | 276.33 g/mol | Critical for mass spectrometry (ESI+)[2] |
| Topological Polar Surface Area (TPSA) | 69.6 Ų | Predicts passive membrane permeability[3] |
| Hydrogen Bond Donors (HBD) | 2 | Urea NH and Carboxylic OH[3] |
| Hydrogen Bond Acceptors (HBA) | 5 | Sum of N and O atoms |
| Rotatable Bonds | 5 | Indicates restricted conformational flexibility[4] |
Structure-Property Relationships (SPR) & Logical Dynamics
The strategic incorporation of a urea linkage between the indoline and leucine moieties is not merely a synthetic convenience; it fundamentally alters the molecule's conformational landscape.
-
Causality of the Urea Linkage: Unlike standard amides, the urea bond possesses dual partial double-bond character, significantly increasing the rotational barrier. This rigidity locks the compound into a predictable spatial arrangement, minimizing the entropic penalty upon binding to a target protein's active site.
-
Causality of the Indoline Core: The indoline ring acts as a rigidified aniline. It provides a flat, hydrophobic surface ideal for
-alkyl or - stacking interactions within deep receptor pockets, while avoiding the metabolic liabilities often associated with primary anilines. -
Causality of the Carboxylic Acid: The terminal carboxyl group (pKa ~3.8) ensures that the molecule is predominantly ionized at physiological pH (7.4). This provides an electrostatic anchor for salt-bridge formation with basic residues (e.g., Arginine, Lysine) while counterbalancing the heavy lipophilicity of the indoline and isobutyl groups to maintain aqueous solubility.
Fig 1: Pharmacophoric breakdown and structure-property relationships of the compound.
Self-Validating Experimental Protocols
To generate trustworthy data for IND-enabling studies, physicochemical properties must be determined using rigorous, self-validating methodologies. The following protocols are engineered to eliminate kinetic artifacts and baseline drift.
Fig 2: Self-validating experimental workflow for physicochemical characterization.
Protocol A: Determination of Lipophilicity (LogD/LogP) via Shake-Flask Method
Because the compound contains an ionizable carboxylic acid, its partitioning behavior is highly pH-dependent. The shake-flask method (adapted from OECD Guideline 107) is prioritized over computational estimations to capture true thermodynamic partitioning[5].
-
Phase Pre-saturation (Self-Validation Step): Vigorously mix 1-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours prior to the experiment. Causality: This prevents volume changes during the actual extraction, which would artificially skew the concentration calculations.
-
Sample Preparation: Dissolve 2 mg of the compound in 1 mL of the pre-saturated aqueous buffer.
-
Equilibration: Add 1 mL of pre-saturated 1-octanol. Shake the biphasic system at 300 rpm at a strictly controlled 25.0 ± 0.5 °C for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached, overcoming kinetic solubility artifacts common in rigid crystal lattices.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in both phases using LC-MS/MS (ESI+ mode, monitoring the
277.15 transition). Calculate LogD as .
Protocol B: pKa Determination via Potentiometric Titration
The pKa of the L-leucine carboxylic acid dictates the molecule's ionization state in vivo. Potentiometric titration (adapted from OECD Guideline 112) provides high-resolution dissociation data[6].
-
System Calibration (Self-Validation Step): Perform a blank titration of the 0.15 M KCl background electrolyte prior to sample introduction. Causality: If the blank curve deviates from the theoretical Nernstian response by more than 0.02 pH units, the electrode must be recalibrated. Baseline drift will artificially skew the extrapolation.
-
Sample Preparation: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl. If aqueous solubility is insufficient, prepare samples in 20%, 30%, and 40% Methanol/Water mixtures.
-
Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen sparge. Causality: Nitrogen prevents atmospheric CO₂ absorption, which would form carbonic acid and introduce a false inflection point in the titration curve.
-
Data Extrapolation: Plot the first derivative of the titration curve to identify the equivalence point. If co-solvents were used, plot the apparent pKa (psKa) against the mole fraction of methanol and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation to find the true aqueous pKa.
References
-
ECBD Compound EOS50208 Properties, European Chemical Biology Library. URL: [Link]
-
[3]Norcarfentanil Acid | C15H20N2O3 | CID 71095963, PubChem - National Institutes of Health. URL:[Link]
-
[4]N-benzyl-2-[(oxan-4-yl)formamido]acetamide - C15H20N2O3, ChemSpace. URL:[Link]
-
[5]Partition coefficient - Registration Dossier (OECD 107), European Chemicals Agency (ECHA). URL: [Link]
-
[6]COMMISSION REGULATION (EC) No 440/2008 (OECD 112), Legislation.gov.uk. URL:[Link]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. CAS:956992-05-5, (Indoline-1-carbonyl)-L-leucine-毕得医药 [bidepharm.com]
- 3. Norcarfentanil Acid | C15H20N2O3 | CID 71095963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-benzyl-2-[(oxan-4-yl)formamido]acetamide - C15H20N2O3 | CSCS00026989386 [chem-space.com]
- 5. echa.europa.eu [echa.europa.eu]
- 6. legislation.gov.uk [legislation.gov.uk]
A Technical Guide to the Structure Elucidation of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
Executive Summary
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. It ensures identity, purity, and provides the foundational data for understanding biological activity. This guide provides an in-depth, technically-grounded walkthrough for the complete structure elucidation of a novel molecule, N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine. We will employ a multi-technique approach, integrating data from mass spectrometry, comprehensive NMR spectroscopy, and chiroptical methods. The logic behind each experimental choice is detailed, demonstrating how orthogonal techniques are synergistically used to build an irrefutable structural proof, from elemental composition to absolute stereochemistry.
The Postulated Structure and Synthetic Rationale
Before commencing any analytical investigation, a putative structure is proposed based on the compound's name and likely synthetic origin. The name "this compound" implies a urea linkage connecting an indoline moiety and an L-leucine moiety.
-
Indoline (2,3-dihydro-1H-indole): A bicyclic aromatic amine.[1][2]
-
L-leucine: A naturally occurring chiral amino acid.[3]
-
Carbonyl Linker: A C=O group forming a urea-type bond with the nitrogen of indoline and the alpha-amino group of L-leucine.
A plausible synthetic route involves the reaction of indoline with an activated L-leucine derivative, such as an isocyanate or a carbamoyl chloride, to form the central urea bond.[4][5] Understanding the synthesis is critical as it informs potential side products and impurities that could complicate spectral analysis.
The proposed structure is: Molecular Formula: C₁₅H₂₀N₂O₃ Molecular Weight: 276.33 g/mol
Foundational Analysis: Mass Spectrometry
Mass spectrometry (MS) provides the initial, crucial data points: the molecular weight and elemental formula, followed by structural fragment information.[6][7]
High-Resolution Mass Spectrometry (HRMS)
Objective: To experimentally confirm the elemental composition of the molecule.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺.
-
Measure the accurate mass of the [M+H]⁺ ion to at least four decimal places.
Data Interpretation & Expected Results: The analysis confirms the molecular formula by matching the measured mass-to-charge ratio (m/z) with the theoretical exact mass.
| Parameter | Theoretical Value (C₁₅H₂₁N₂O₃⁺) | Observed Value (Example) | Mass Error (ppm) |
| Exact Mass | 277.1547 | 277.1545 | < 5 ppm |
A mass error of less than 5 ppm provides high confidence in the assigned elemental formula, C₁₅H₂₀N₂O₃.
Tandem Mass Spectrometry (MS/MS)
Objective: To probe the molecular connectivity by fragmenting the parent ion and analyzing its daughter ions.
Protocol:
-
Using the same HRMS setup, select the [M+H]⁺ ion (m/z 277.15) as the precursor ion.
-
Subject the precursor ion to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the mass spectrum of the resulting fragment ions.
Expected Fragmentation Pattern: The urea and amide bonds are typically labile under CID conditions. Key expected fragmentations for this compound would include:[8][9][10]
-
Cleavage of the Indoline-Carbonyl Bond: Loss of the indoline moiety, yielding a protonated leucine-isocyanate fragment or subsequent fragments.
-
Cleavage of the Leucine-Carbonyl Bond: This would generate a stable acylium ion of the indoline-carbonyl portion.[8]
-
Loss of the Leucine Side Chain: Fragmentation within the leucine residue itself.
Caption: Predicted MS/MS fragmentation pathway.
Definitive Structure: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed structure of organic molecules in solution, providing atom-by-atom connectivity.[11][12] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[13]
Protocol: General NMR Sample Preparation
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen as it allows for the observation of exchangeable N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]
¹H and ¹³C NMR: The Atomic Census
-
¹H NMR: Provides information on the number and environment of protons. We expect to see signals corresponding to the aromatic and aliphatic protons of the indoline ring, and the α-H, β-H, γ-H, and methyl protons of the leucine moiety, as well as two distinct N-H protons.
-
¹³C NMR & DEPT-135: Identifies all unique carbon atoms. The DEPT-135 experiment helps differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like the C=O) are absent in DEPT-135 but visible in the standard ¹³C spectrum.
Table of Expected NMR Chemical Shifts (in DMSO-d₆):
| Moiety | Atom | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) |
| Indoline | Aromatic (4H) | ~6.9-7.8 | ~110-145 |
| CH₂ (C2) | ~4.0 | ~47 | |
| CH₂ (C3) | ~3.1 | ~28 | |
| Linker | N-H (Indoline side) | ~8.5 (broad) | - |
| C =O | - | ~155 | |
| L-Leucine | N-H (Leucine side) | ~6.5 (doublet) | - |
| α-CH | ~4.2 (multiplet) | ~53 | |
| β-CH₂ | ~1.6 (multiplet) | ~40 | |
| γ-CH | ~1.7 (multiplet) | ~24 | |
| δ-CH₃ (2x) | ~0.9 (doublet) | ~22, 23 | |
| C OOH | ~12.5 (broad) | ~174 |
Note: Chemical shifts are predictive and can be influenced by conformation and solvent effects.[15]
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.
Workflow for 2D NMR Analysis:
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Whitepaper: N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (CAS 956992-05-5) in Advanced Peptidomimetic and Organocatalytic Workflows
Executive Summary
As drug discovery and asymmetric catalysis evolve, the demand for rigidified, metabolically stable, and stereochemically pure building blocks has surged. N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (CAS: 956992-05-5)[1] represents a highly specialized peptidomimetic intermediate. By replacing a traditional peptide (amide) bond with a urea linkage and anchoring it to a bicyclic indoline core, this molecule provides exceptional conformational control.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its critical role in synthesizing Deubiquitinase (DUB) inhibitors ()[2], and a self-validating synthetic protocol designed to maintain absolute stereochemical integrity.
Structural Rationale and Physicochemical Profiling
The architectural design of this compound is highly deliberate, combining three distinct functional motifs:
-
The Indoline Core: Unlike acyclic secondary amines, the bicyclic indoline ring restricts the rotation around the N-C(O) bond. This rigidity locks the molecule into a predictable conformational space, reducing the entropic penalty upon binding to a target protein.
-
The Urea Linkage: Ureas are significantly more resistant to proteolytic degradation than standard amides. Furthermore, the urea motif acts as a potent hydrogen-bond donor, a feature increasingly exploited in anion-binding organocatalysis ()[3].
-
The L-Leucine Moiety: The isobutyl side chain serves as a classic hydrophobic anchor, perfectly suited to engage the S1/S2 hydrophobic pockets of target proteases.
Table 1: Physicochemical and Structural Data
| Property | Value | Mechanistic Significance |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Registry Number | 956992-05-5 | Unique identifier for procurement and database tracking[1]. |
| Molecular Formula | C15H20N2O3 | Defines the stoichiometric mass for synthetic planning[4]. |
| Molecular Weight | 276.33 g/mol | Optimal low-molecular-weight building block for fragment-based design[4]. |
| Stereochemistry | (S)-configuration | Critical for spatial orientation in asymmetric catalysis and target binding. |
| H-Bond Donors | 2 | Enables strong interactions with target protein backbones or anionic substrates. |
| H-Bond Acceptors | 3 | Facilitates solubility and complexation networks. |
| Structural Motif | Indoline-Urea-Aliphatic Acid | Provides a rigidified, metabolically stable alternative to standard amides. |
Mechanistic Role in USP30 Inhibition and Mitophagy
A primary application of this building block is in the synthesis of covalent inhibitors targeting Ubiquitin Specific Peptidase 30 (USP30) . USP30 is a mitochondrial deubiquitinase that opposes Parkin-mediated mitophagy by stripping ubiquitin tags from damaged mitochondria.
By coupling the carboxylic acid of CAS 956992-05-5 to a cyanopyrrolidine warhead, researchers create potent DUB inhibitors ()[5]. The L-leucine side chain positions the molecule within the enzyme's binding pocket, allowing the cyanopyrrolidine to covalently trap the catalytic cysteine of USP30. This inhibition halts deubiquitination, thereby restoring mitophagy and offering therapeutic potential for neurodegenerative diseases and cancer[2].
Caption: USP30 inhibition restores Parkin-mediated mitophagy by preventing mitochondrial deubiquitination.
Self-Validating Synthetic Protocol
As a Senior Application Scientist, I frequently encounter the challenge of synthesizing asymmetric ureas without generating symmetric di-urea byproducts. The traditional approach of reacting an amine with triphosgene to form a carbamoyl chloride often fails with electron-rich or sterically hindered systems like indoline.
To ensure absolute purity and prevent racemization, the following protocol leverages a sequential isocyanate activation strategy .
Protocol: Asymmetric Synthesis of CAS 956992-05-5
Step 1: Isocyanate Generation (Self-Validating Checkpoint 1)
-
Procedure: Suspend L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triphosgene (0.35 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: Converting the amino acid to an isocyanate creates a highly electrophilic but strictly monomeric intermediate. The low temperature (0 °C) and controlled base addition suppress the racemization of the sensitive alpha-chiral center.
-
Validation: Quench a 10 µL aliquot in methanol. LC-MS analysis must show the mass of the corresponding methyl carbamate, confirming complete isocyanate formation before proceeding.
Step 2: Nucleophilic Trapping
-
Procedure: Add indoline (1.0 eq) dropwise to the cold isocyanate solution. Allow the reaction to warm to room temperature over 2 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). Upon completion, wash the organic layer with 1M HCl. Causality: The acidic wash protonates and removes any unreacted indoline and DIPEA into the aqueous layer, ensuring the isolated protected urea is highly pure.
Step 3: Saponification (Self-Validating Checkpoint 2)
-
Procedure: Dissolve the isolated ester in a 3:1 mixture of THF/H2O. Add LiOH monohydrate (2.0 eq) and stir at room temperature.
-
Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation tightly coordinates with the carbonyl oxygens, providing a milder hydrolysis environment that strictly prevents the epimerization of the L-leucine stereocenter.
-
Validation: Once LC-MS confirms the disappearance of the ester mass, acidify the aqueous layer to pH 2-3 using 1M HCl. The target compound (CAS 956992-05-5) will precipitate as a white solid. Filter and dry under vacuum.
Caption: Sequential isocyanate generation and trapping workflow for asymmetric urea synthesis.
References
- Google Patents. "WO2016156816A1 - 1-cyano-pyrrolidine compounds as USP30 inhibitors.
-
Harvard DASH. "Activation of Weak Nucleophiles in Anion-Binding Catalysis." Harvard University.[Link]
- Google Patents. "US10343992B2 - 1-cyano-pyrrolidine compounds as USP30 inhibitors.
Sources
- 1. 956992-05-5|(Indoline-1-carbonyl)-L-leucine|BLD Pharm [bldpharm.com]
- 2. WO2016156816A1 - 1-cyano-pyrrolidine compounds as usp30 inhibitors - Google Patents [patents.google.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. 956992-05-5|(Indoline-1-carbonyl)-L-leucine|BLD Pharm [bldpharm.com]
- 5. US10343992B2 - 1-cyano-pyrrolidine compounds as USP30 inhibitors - Google Patents [patents.google.com]
Technical Guide: Mechanism of Action of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
The following technical guide details the mechanism of action for the N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine scaffold, a critical pharmacophore in the design of cysteine protease inhibitors, specifically targeting Cathepsin K and Cathepsin S .
Executive Summary
Compound Identity: this compound (CAS: 956992-05-5) Chemical Class: Peptidomimetic Urea Derivative / Indoline-Capped Amino Acid Primary Target: Cysteine Proteases (Cathepsin K, Cathepsin S, Cathepsin L) Functional Role: P2-P3 Recognition Motif (Pharmacophore)
This compound functions as a high-affinity recognition element within peptidomimetic inhibitors. It is designed to occupy the non-prime subsites (S2 and S3) of the cysteine protease active site. The L-leucine moiety targets the hydrophobic S2 pocket, while the indoline-1-carbonyl (urea-like) cap targets the S3 region, providing potency and selectivity over other protease families. This scaffold is frequently coupled with electrophilic "warheads" (e.g., nitriles, aldehydes) to form potent, reversible covalent inhibitors for osteoporosis (Cathepsin K) and autoimmune disorders (Cathepsin S).
Molecular Mechanism of Action
Structural Pharmacophore Analysis
The molecule is a dipeptidyl mimic composed of two key functional domains linked by a urea-like carbonyl bond:
-
P2 Domain (L-Leucine):
-
Residue: L-Leucine side chain (isobutyl group).
-
Target: S2 Subsite of the enzyme.
-
Mechanism: The S2 pocket of Cathepsin K is a deep, hydrophobic cleft. The isobutyl group of leucine inserts into this cleft, mediating strong hydrophobic interactions (Van der Waals forces). This is the primary determinant of binding affinity.
-
-
P3 Domain (Indoline-1-carbonyl):
-
Residue: 2,3-dihydro-1H-indole (Indoline) ring fused to a carbonyl.
-
Target: S3 Subsite (or solvent-exposed surface).
-
Mechanism: The indoline ring provides a rigid, hydrophobic cap that stacks against aromatic residues (e.g., Tyr67 in Cathepsin K) or interacts with the S3 binding surface. The restricted rotation of the indoline nitrogen (part of a ring) reduces the entropic penalty of binding compared to flexible linear chains.
-
-
Linker (Urea/Carbonyl):
-
Structure: -N(Indoline)-C(=O)-NH(Leucine)-.
-
Mechanism: The carbonyl oxygen and the amide nitrogen participate in critical hydrogen bonding with the enzyme's backbone (specifically Gly66 in Cathepsin K), stabilizing the inhibitor-enzyme complex.
-
Binding Kinetics and Inhibition Mode
The scaffold acts via a competitive, reversible mechanism (when the C-terminus is a free acid or non-covalent derivative) or a reversible covalent mechanism (when coupled to a warhead).
-
Step 1: Recognition (Non-Covalent): The inhibitor diffuses into the active site. The P2 Leucine and P3 Indoline moieties anchor the molecule into the S2 and S3 pockets, respectively.
-
Step 2: Stabilization: Hydrogen bonds form between the inhibitor's backbone (urea/amide) and the enzyme's Gly66 (in the "oxyanion hole" vicinity) and other backbone residues.
-
Step 3: Catalytic Blockade: By occupying the S2/S3 sites, the inhibitor sterically prevents the natural substrate (e.g., Type I collagen) from accessing the catalytic Cysteine-25 residue, thereby halting proteolysis.
Pathway Visualization (Graphviz)
Figure 1: Mechanism of Action showing the binding of the Indoline-Leucine scaffold to Cathepsin K subsites and the downstream blockade of bone resorption.
Experimental Protocols for Validation
To validate the mechanism of action, researchers must perform enzymatic assays and structural studies.
Fluorometric Enzyme Inhibition Assay
This protocol determines the IC50 of the compound against recombinant human Cathepsin K.
Materials:
-
Recombinant Human Cathepsin K.
-
Fluorogenic Substrate: Z-Leu-Arg-AMC (Z-LR-AMC).
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.
-
Inhibitor: this compound (dissolved in DMSO).
Protocol:
-
Preparation: Dilute Cathepsin K in Assay Buffer to a final concentration of 0.1–1 nM.
-
Incubation: Add 10 µL of inhibitor (serial dilutions) to 96-well black plates. Add 40 µL of enzyme solution. Incubate for 15 minutes at room temperature (25°C) to allow equilibrium binding.
-
Initiation: Add 50 µL of substrate solution (Z-LR-AMC, final conc. 10 µM).
-
Measurement: Monitor fluorescence release (AMC) at Ex/Em = 360/460 nm for 30 minutes using a kinetic plate reader.
-
Analysis: Plot initial velocity (
) vs. inhibitor concentration ( ). Fit data to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to calculate or .
Crystallographic Validation (Workflow)
To confirm the P2/P3 binding mode:
-
Co-crystallization: Incubate Cathepsin K (5-10 mg/mL) with the inhibitor (molar excess) in hanging drop vapor diffusion plates.
-
Precipitant: Use 15-25% PEG 4000, 0.1 M Sodium Acetate pH 4.6.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source (e.g., 100 K).
-
Refinement: Solve structure using Molecular Replacement (PDB: 1ATK as template). Look for electron density in the S2 pocket (Leucine) and S3 region (Indoline).
Data Summary & Comparative Analysis
The following table summarizes the binding characteristics of the Indoline-Leucine scaffold compared to other P2-P3 motifs in Cathepsin inhibitors.
| Pharmacophore Component | Target Subsite | Interaction Type | Contribution to Potency | Specificity Note |
| L-Leucine (P2) | S2 Pocket | Hydrophobic / VdW | High (Primary Anchor) | Ideal for Cat K/S/L; Cat B prefers larger residues. |
| Indoline-1-carbonyl (P3) | S3 Subsite | Moderate (Potency Enhancer) | Increases metabolic stability compared to linear amides. | |
| Urea Linker | Backbone | Hydrogen Bonding | Structural Stability | Rigidifies the backbone, reducing entropic loss upon binding. |
| Free Acid (C-term) | Active Site | Electrostatic | Low (Weak Inhibitor) | Usually converted to Nitrile/Aldehyde for nM potency. |
References
- Dossetter, A. G., et al. (2012). "(1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD499
"potential biological targets of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine"
The following technical guide details the biological targets, pharmacological mechanism, and experimental validation of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (also referred to as Indoline-1-carbonyl-L-leucine or IC-Leu ).
A Technical Guide for Drug Discovery & Pharmacology
Part 1: Molecular Identity & Structural Logic
This compound is a synthetic small molecule belonging to the class of peptidyl-urea inhibitors . Its structure integrates a hydrophobic indoline scaffold with a polar L-leucine moiety via a urea linkage. This design is a classic example of "solubility-enhanced pharmacophore engineering" primarily targeting the Soluble Epoxide Hydrolase (sEH) enzyme.
Structural Decomposition
-
Hydrophobic Anchor (Indoline): The 2,3-dihydro-1H-indole (indoline) ring serves as a rigid, lipophilic group designed to occupy the large hydrophobic pocket of the sEH active site.
-
Pharmacophore (Urea Linkage): The central carbonyl group, flanked by the indoline nitrogen and the leucine nitrogen, forms a urea bond. This urea functionality mimics the transition state of epoxide ring opening, acting as the primary binding determinant.
-
Solubilizing Tail (L-Leucine): The L-leucine side chain introduces chirality and a carboxylic acid group. This moiety engages in hydrogen bonding at the enzyme's polar rim and significantly improves aqueous solubility compared to earlier dialkyl-urea inhibitors (e.g., AUDA).
| Property | Specification |
| IUPAC Name | N-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-L-leucine |
| CAS Number | 956992-05-5 |
| Molecular Formula | C₁₅H₂₀N₂O₃ |
| Molecular Weight | 276.33 g/mol |
| Class | Urea-based sEH Inhibitor |
| Solubility | DMSO (>50 mM), Ethanol; Water (pH dependent) |
Part 2: Primary Biological Target: Soluble Epoxide Hydrolase (sEH)
The primary and most well-validated target for this molecular scaffold is the Soluble Epoxide Hydrolase (sEH) enzyme (EC 3.3.2.10), encoded by the EPHX2 gene.
Mechanism of Action (MoA)
The molecule acts as a competitive, transition-state mimic inhibitor .
-
Binding: The indoline group enters the catalytic tunnel of sEH, displacing water and anchoring the molecule via hydrophobic interactions.
-
Catalytic Triad Engagement: The urea carbonyl oxygen forms hydrogen bonds with the active site residues Tyr383 and Tyr466 . This mimics the tetrahedral intermediate formed during the hydrolysis of endogenous epoxides.
-
Inhibition: By occupying the active site, the molecule prevents the hydrolysis of Epoxyeicosatrienoic Acids (EETs) into their corresponding Dihydroxyeicosatrienoic Acids (DHETs).
-
Physiological Outcome: Stabilization of EETs leads to vasodilation, anti-inflammatory effects, and analgesia.
Signaling Pathway Visualization
The following diagram illustrates the intervention of this compound within the Arachidonic Acid cascade.
Caption: Mechanism of sEH inhibition. The inhibitor blocks the conversion of bioactive EETs to inactive DHETs, preserving anti-inflammatory signaling.
Part 3: Secondary & Off-Target Pharmacology
While sEH is the primary target, the specific structural features of this molecule suggest potential activity at secondary sites.
5-Lipoxygenase (5-LOX)
-
Rationale: Indoline scaffolds are frequently utilized in the design of dual 5-LOX/sEH inhibitors . The electron-rich indoline ring can act as a reducing agent or redox trap for the non-heme iron in the 5-LOX active site.
-
Implication: Dual inhibition provides a synergistic anti-inflammatory effect by blocking Leukotriene biosynthesis (pro-inflammatory) while stabilizing EETs (anti-inflammatory).
PM20D1 (Peptidase M20 Domain Containing 1)
-
Rationale: PM20D1 is a secreted enzyme that catalyzes the condensation of fatty acids and amino acids into N-acyl amino acids (NAAs) . Conversely, it can hydrolyze them.
-
Relevance: N-acyl leucines (like N-oleoyl leucine) are endogenous uncouplers of mitochondrial respiration.[1] this compound mimics the structure of these NAAs and may act as a substrate or competitive inhibitor for PM20D1, potentially influencing mitochondrial thermogenesis.
Part 4: Experimental Validation Protocols
To validate the biological activity of this compound, the following standardized assays are recommended.
In Vitro sEH Inhibition Assay (Fluorescent)
This protocol uses a surrogate substrate (PHOME) which becomes fluorescent upon hydrolysis by sEH.
Reagents:
-
Enzyme: Recombinant human sEH (hsEH).
-
Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Protocol:
-
Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock. Serial dilute to generate a concentration range (e.g., 1 nM to 10 µM).
-
Incubation: In a black 96-well plate, mix 20 µL of inhibitor solution with 180 µL of enzyme solution (approx. 1 nM final enzyme concentration). Incubate for 5 minutes at 30°C.
-
Initiation: Add 5 µL of PHOME substrate (50 µM final concentration).
-
Measurement: Monitor fluorescence excitation at 330 nm and emission at 465 nm kinetically for 30 minutes.
-
Analysis: Calculate the slope (rate) of hydrolysis. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.
Selectivity Screening (Panel)
To confirm specificity, the compound should be screened against a panel of related hydrolases and proteases:
-
FAAH (Fatty Acid Amide Hydrolase): To rule out endocannabinoid system interference.
-
CES1/CES2 (Carboxylesterases): To ensure stability and lack of off-target esterase inhibition.
-
Cathepsin K: Due to the leucine-urea motif similarity.
Part 5: References
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Link
-
Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. Link
-
Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009). Expert Opinion on Therapeutic Patents. Link
-
BLD Pharm. (n.d.). Product Datasheet: (Indoline-1-carbonyl)-L-leucine (CAS 956992-05-5). Link
-
Codony, S., et al. (2022). Design of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. ACS Medicinal Chemistry Letters. Link
Sources
Methodological & Application
Application Note: High-Purity Synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
Part 1: Strategic Analysis & Methodology
The Synthetic Challenge: Asymmetric Urea Construction
The target molecule, N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine , represents a critical "capping" motif often found in peptidomimetic drug candidates, particularly protease inhibitors (e.g., Cathepsin or SARS-CoV-2 Mpro inhibitors). The structural core is an asymmetric urea linking a secondary amine (indoline) and a primary amino acid (L-leucine).
The primary challenge in synthesizing this motif is preventing the formation of symmetrical urea byproducts (e.g., bis-indoline urea) while maintaining the chiral integrity of the L-leucine moiety.
Route Selection: The Carbamoyl Chloride "Gold Standard"
While 1,1'-Carbonyldiimidazole (CDI) is a common reagent for urea formation, it often struggles with secondary amines like indoline due to steric hindrance and slower activation kinetics, leading to equilibrium mixtures.
Therefore, this protocol utilizes the Triphosgene-mediated Carbamoyl Chloride Strategy .
-
Selectivity: Indoline is converted to a stable carbamoyl chloride intermediate. This species is isolable and highly reactive toward the primary amine of L-leucine.
-
Safety: Triphosgene (solid) is used as a safer, exact-stoichiometry source of phosgene.
-
Chiral Integrity: The stepwise addition prevents the high temperatures often required for direct urea fusion, preserving the L-leucine stereocenter.
Part 2: Experimental Protocol
Reaction Scheme Overview
The synthesis proceeds in three distinct stages:
-
Activation: Formation of Indoline-1-carbonyl chloride.
-
Coupling: Nucleophilic attack by L-Leucine methyl ester.
-
Deprotection: Hydrolysis of the methyl ester to the free acid.[1]
Figure 1: Stepwise synthetic pathway for asymmetric urea formation via carbamoyl chloride.
Detailed Step-by-Step Procedure
Step 1: Synthesis of Indoline-1-carbonyl chloride
Rationale: Indoline is a nucleophilic secondary amine. Reacting it with triphosgene generates the carbamoyl chloride. Pyridine is used as the HCl scavenger because it is less basic than triethylamine, reducing the risk of racemization or side reactions during the activation step.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
Indoline (2,3-dihydro-1H-indole): 1.19 g (10.0 mmol)
-
Triphosgene: 1.0 g (3.4 mmol, ~1.0 eq phosgene equivalent)
-
DCM (Anhydrous): 50 mL
-
Pyridine: 0.95 mL (12.0 mmol)
-
-
Execution:
-
Dissolve triphosgene in DCM and cool to 0°C (ice bath).
-
Add the pyridine.[2]
-
Add the indoline dissolved in 10 mL DCM dropwise over 15 minutes. Caution: Exothermic.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours .
-
-
Workup:
-
Quench carefully with 1M HCl (20 mL).
-
Separate the organic layer and wash with brine.[1]
-
Dry over anhydrous
and concentrate in vacuo. -
Result: The crude carbamoyl chloride is typically a purple/dark solid. It is sufficiently pure for the next step (approx. 95% yield).
-
Step 2: Coupling with L-Leucine Methyl Ester
Rationale: The carbamoyl chloride is an electrophile. L-Leucine methyl ester (released from its HCl salt) attacks the carbonyl carbon.
-
Setup: 100 mL RBF under nitrogen.
-
Reagents:
-
Crude Indoline-1-carbonyl chloride (from Step 1): ~1.8 g (10 mmol theoretical)
-
L-Leucine methyl ester hydrochloride: 2.0 g (11.0 mmol)
-
Triethylamine (TEA): 3.5 mL (25.0 mmol)
-
DCM: 40 mL
-
-
Execution:
-
Dissolve L-Leucine methyl ester HCl in DCM.
-
Add TEA and stir for 10 minutes to free the amine.
-
Cool solution to 0°C .
-
Add the Indoline-1-carbonyl chloride (dissolved in minimal DCM) dropwise.
-
Stir at RT overnight (12 hours).
-
-
Workup & Purification:
-
Wash reaction mixture with 1M HCl (to remove excess amine), sat.
, and brine.[1] -
Concentrate.
-
Purification: Flash Column Chromatography (Hexanes:EtOAc, gradient 80:20 to 60:40).
-
Target: Methyl N-(indoline-1-carbonyl)-L-leucinate.
-
Step 3: Hydrolysis to Final Acid
Rationale: Lithium Hydroxide (LiOH) provides mild saponification conditions that minimize racemization of the
-
Reagents:
-
Methyl ester intermediate (from Step 2).
-
LiOH (2.0 eq) dissolved in water.
-
Solvent: THF:MeOH:Water (3:1:1).
-
-
Execution:
-
Dissolve the ester in THF/MeOH.
-
Add the aqueous LiOH solution.
-
Stir at RT for 2–4 hours (Monitor by TLC/LCMS for disappearance of ester).
-
-
Isolation:
-
Acidify carefully to pH ~2-3 using 1M HCl.
-
Extract with Ethyl Acetate (3x).[3]
-
Dry over
and concentrate. -
Final Product: this compound. Recrystallize from EtOAc/Hexanes if necessary.
-
Part 3: Data & Validation
Expected Yields & Specifications
The following data is based on representative urea couplings of indoline derivatives found in literature [1, 2].
| Parameter | Specification | Notes |
| Step 1 Yield | 94 - 96% | Indoline-1-carbonyl chloride is highly stable. |
| Step 2 Yield | 80 - 85% | Urea formation is efficient; loss mostly in chromatography. |
| Step 3 Yield | 90 - 95% | Quantitative hydrolysis is typical. |
| Overall Yield | ~68 - 75% | From starting indoline. |
| Appearance | White to Off-white solid | |
| LCMS (ESI+) | [M+H]+ = 277.15 | Calculated MW: 276.33 g/mol |
Key Analytical Signals (Self-Validation)
To confirm the structure, look for these specific NMR signals:
-
The Urea "Bridge": Absence of the indoline NH signal (usually broad around 3-5 ppm in starting material).
-
Indoline Character: Two triplets/multiplets around 3.0–4.0 ppm corresponding to the
and protons of the indoline ring. -
Leucine Character: The distinct doublet of doublets (0.9 ppm) for the isopropyl methyls and the
-proton multiplet (~4.5 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Wet solvents reacting with triphosgene. | Ensure DCM is anhydrous.[1] Dry glassware thoroughly. |
| Symmetrical Urea Formation | Excess indoline present during activation. | Add indoline slowly to the triphosgene excess. Do not reverse addition. |
| Racemization | High pH or Temp during hydrolysis. | Keep hydrolysis at RT.[1] Do not heat. Use LiOH, not NaOH if possible. |
Part 4: References
-
University of Bristol. (2022). Synthesis of medium rings through ring expansion reactions of metallated ureas.[2] (See Section on Indoline-1-carbonyl chloride synthesis, pg 180).
-
Scholaris. (2013). Application of Carbamoylimidazolium Salts as Carbamoyl Transfer Reagents. (See synthesis of Benzyl (indoline-1-carbonyl)-L-prolinate, Scheme 2.3/Experimental Section).
-
National Institutes of Health (PMC). (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (General review of Triphosgene vs CDI methods).
Sources
Advanced Purification Protocols for N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Technical Protocol
Executive Summary
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine is a specialized urea-linked amino acid derivative. Compounds featuring this indoline-carbonyl-leucine scaffold are of significant interest in pharmaceutical development due to their potential interactions with neurotensin receptors and applications in pain management therapies[1].
From a downstream processing perspective, the purification of this molecule presents specific challenges. The compound features a lipophilic indoline core, a chiral
Physicochemical Profiling & Purification Rationale
To design a self-validating purification system, we must first deconstruct the target molecule's structural features. The purification logic is directly dictated by the properties outlined in Table 1.
Table 1: Physicochemical Properties & Purification Rationale
| Structural Feature | Property | Purification Rationale |
| L-Leucine Carboxyl Group | Weak Acid (pKa ~3.8) | Enables primary separation from neutral byproducts via chemoselective liquid-liquid extraction using mild aqueous bases. |
| Indoline-1-Carbonyl (Urea) | Base-Sensitive Linkage | Dictates the strict use of mild bases (NaHCO₃) over strong bases (NaOH) to prevent hydrolytic cleavage of the urea bond[2]. |
| Indoline + Isobutyl Core | High Lipophilicity | Ensures excellent solubility in extraction solvents (EtOAc) and guarantees strong retention on C18 RP-HPLC columns. |
| Chiral | Stereocenter (L-config) | Requires the avoidance of harsh basic conditions or prolonged high temperatures to prevent racemization. |
Strategic Purification Workflow
The purification strategy utilizes an orthogonal approach: a bulk chemoselective extraction to remove unreacted starting materials (e.g., indoline, neutral urea dimers), followed by high-resolution Reversed-Phase HPLC (RP-HPLC) for trace impurity removal, and a final recrystallization for solid-state polishing.
Figure 1: Multistage purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Chemoselective Liquid-Liquid Extraction
Causality & Mechanism: The crude reaction mixture typically contains the target carboxylic acid alongside neutral organic impurities (e.g., unreacted indoline-1-carbonyl chloride or bis-indoline urea). By washing the organic layer with saturated sodium bicarbonate (NaHCO₃), we selectively deprotonate the carboxylic acid, driving it into the aqueous phase as a sodium salt[3]. Strong bases like NaOH are strictly avoided to prevent the hydrolysis of the urea linkage or racemization of the L-leucine stereocenter.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Transfer to a separatory funnel.
-
Mild Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.3). Vent the funnel frequently, as neutralization of residual acidic byproducts will evolve CO₂ gas[2].
-
Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer. Drain the aqueous layer into an Erlenmeyer flask.
-
Organic Wash: Wash the retained organic layer with one more portion of NaHCO₃ to ensure complete extraction. Combine the aqueous layers. Discard the organic layer containing neutral impurities.
-
Acidification: Place the combined aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0.
-
Causality: Lowering the pH below the compound's pKa (~3.8) fully protonates the carboxylate back into a lipophilic carboxylic acid, causing it to precipitate or oil out.
-
-
Recovery Extraction: Extract the acidified aqueous mixture with fresh EtOAc (3 × 50 mL). The target compound will partition back into the organic phase.
-
Drying & Concentration: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation/QC Check: Spot the concentrated residue on a TLC plate (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). A single major spot should be visible under UV (254 nm), confirming the removal of non-acidic impurities.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
Causality & Mechanism: To achieve pharmaceutical-grade purity (>99%), RP-HPLC is employed. Because the target molecule contains a free carboxylic acid, running a neutral mobile phase would result in partial ionization, leading to severe peak tailing and poor retention on a hydrophobic C18 column. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent and lowers the mobile phase pH to ~2.0, keeping the compound fully protonated and ensuring sharp, symmetrical peaks[4].
Table 2: Preparative RP-HPLC Gradient Table
| Time (min) | % Mobile Phase A (H₂O + 0.1% TFA) | % Mobile Phase B (MeCN + 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 15.0 |
| 5.0 | 90 | 10 | 15.0 |
| 25.0 | 10 | 90 | 15.0 |
| 30.0 | 10 | 90 | 15.0 |
| 31.0 | 90 | 10 | 15.0 |
| 35.0 | 90 | 10 | 15.0 |
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the extracted compound in a minimal volume of DMSO or 10% MeCN. Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Column Equilibration: Equilibrate a preparative C18 column (e.g., 250 × 21.2 mm, 5 µm particle size) with 10% Mobile Phase B for 5 column volumes.
-
Injection & Elution: Inject the sample and initiate the gradient outlined in Table 2.
-
Detection: Monitor the eluent using a Diode Array Detector (DAD). Set primary monitoring wavelengths to 210 nm (to detect the urea/amide backbone) and 254 nm (to detect the aromatic indoline ring).
-
Fraction Collection: Collect fractions corresponding to the major peak eluting during the organic ramp.
-
Self-Validation/QC Check: Analyze an aliquot of the collected fractions via analytical LC-MS. Confirm the presence of the target mass
and ensure UV purity is >99%. -
Lyophilization: Pool the pure fractions, freeze at -80°C, and lyophilize for 24-48 hours to yield the target compound as a white, fluffy powder.
Protocol 3: Recrystallization (Final Polish)
Causality & Mechanism: While HPLC provides exceptional purity, lyophilized powders can be amorphous and retain trace amounts of TFA. Recrystallization forces the molecules into a highly ordered crystal lattice, excluding trace solvent impurities and yielding a highly stable, crystalline solid.
Step-by-Step Procedure:
-
Dissolution: Place the lyophilized powder in a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (approx. 60°C) until the solid just dissolves.
-
Anti-Solvent Addition: Remove from heat. Slowly add Hexanes (the anti-solvent) dropwise while swirling until the solution becomes faintly turbid.
-
Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize the yield of the crystal crop.
-
Filtration: Filter the resulting crystals through a sintered glass Buchner funnel under vacuum. Wash the filter cake with ice-cold Hexanes.
-
Self-Validation/QC Check: Dry the crystals in a vacuum desiccator overnight. Perform a final melting point determination and compare it against theoretical values to validate the complete removal of trace solvents and structural integrity.
References
- Smolecule.N-(1H-indol-2-ylcarbonyl)-L-leucine Overview and Biological Activity.
- Wikipedia.Acid–base extraction.
- Chemistry LibreTexts.4.8: Acid-Base Extraction.
- Bachem.Peptide Purification Process & Methods: An Overview.
Sources
Application Note: N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine in Cell Culture
[1][2]
Executive Summary
This compound is a synthetic small molecule characterized by a urea linkage between an indoline ring and the
Key Applications
-
Enzyme Inhibition Profiling: Investigating the functional role of leucine-preferring hydrolases.[1][2]
-
Structural Activity Relationship (SAR) Studies: Serving as a stable "warhead" or recognition motif in the development of peptidomimetic drugs.[2]
-
Metabolic Stability Assays: Comparing cellular half-life and penetrance against standard carbamate-protected analogs (e.g., Z-Leu-OH).[1][2]
Chemical Properties & Handling
Understanding the physicochemical nature of this compound is critical for reproducible cellular assays.[1][2]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 956992-05-5 |
| Molecular Formula | |
| Molecular Weight | 276.33 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL); Ethanol.[1][2][3] Poorly soluble in water.[1][2] |
| Stability | Stable at -20°C as a solid.[1][2] Hydrolytically stable at neutral pH.[1][2] |
| Appearance | White to off-white powder |
Structural Mechanism
The compound features a urea linkage (
Preparation of Stock Solutions
Critical Step: The compound is hydrophobic.[1][2] Improper solubilization will lead to microprecipitation in the cell culture media, causing artifacts (cytotoxicity) rather than specific inhibition.[2]
Protocol: 50 mM Stock Solution
-
Calculate Mass: To prepare 1 mL of a 50 mM stock:
[2] -
Weighing: Accurately weigh ~13.8 mg of the powder into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1000 µL of high-grade, sterile DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Cell Culture Treatment Protocol
This protocol is designed for adherent cell lines (e.g., HEK293, HeLa, HepG2) in 6-well plates.[2]
Reagents Required[2][5][6][7][8][9][10][11]
-
Complete Culture Media (e.g., DMEM + 10% FBS).[2]
-
Compound Stock: 50 mM in DMSO.
Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)
Seed cells at a density of
Step 2: Preparation of Working Solutions (Day 1)
Prepare "2X" concentrated media to minimize DMSO shock.[2]
-
Target Final Concentration: 50 µM (Typical screening dose).
-
Intermediate Dilution: Dilute 2 µL of 50 mM Stock into 1 mL of pre-warmed media.
-
Note: This results in 100 µM compound in media (2X).[2]
-
-
Vehicle Control: Dilute 2 µL of pure DMSO into 1 mL of pre-warmed media.[1][2]
Step 3: Treatment[1][2]
-
Add 1 mL of fresh complete media to each well.
-
Add 1 mL of the 2X Working Solution (100 µM) to the appropriate wells.
-
Final Volume: 2 mL.
-
Final Concentration: 50 µM.
-
Final DMSO: 0.1% (Safe for most cell lines).[2]
-
-
Gently swirl the plate (figure-8 motion) to mix.
Step 4: Incubation
Incubate for 6 to 24 hours depending on the downstream readout.[1]
-
Short-term (1-4h): For rapid signaling events or receptor engagement.[1][2]
-
Long-term (24h): For phenotypic changes, protein turnover, or cell viability.[1][2]
Experimental Readouts & Validation
Since the specific biological target may vary by cell type, use these assays to validate activity.
A. Substrate Accumulation (Western Blot)
If the compound inhibits a protease/hydrolase, the natural substrate of that enzyme should accumulate.[2]
-
Lyse treated cells in RIPA buffer containing protease inhibitors (exclude the test compound).
-
Probe for potential substrates (e.g., ubiquitinated proteins if testing proteasome-like activity, or specific lipid droplets if testing lipase activity).[2]
B. Activity-Based Protein Profiling (ABPP)
To identify the exact target:
-
Treat cell lysate (or live cells) with the compound.[2]
-
Add a broad-spectrum Serine Hydrolase Probe (e.g., FP-Rhodamine or TAMRA-Fluorophosphonate).[1][2]
-
The compound will compete with the probe for the active site.[1][2]
-
Result: Loss of fluorescence in a specific band on an SDS-PAGE gel indicates the molecular weight of the inhibited target.[1][2]
C. Cell Viability (MTT/CellTiter-Glo)
Perform a dose-response curve (1 µM – 100 µM) to determine cytotoxicity (
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation | Compound concentration >100 µM in media.[1][2] | Reduce concentration or warm media to 37°C before adding. |
| High Cytotoxicity | DMSO concentration >0.5%.[1][2] | Ensure final DMSO is |
| No Effect Observed | Poor cell permeability.[1][2] | Verify uptake using LC-MS of cell lysate. Increase incubation time to 48h. |
| Variable Results | Serum binding.[1][2] | Perform treatment in Serum-Reduced Media (e.g., Opti-MEM) for the first 4 hours.[1][2] |
References
-
BLD Pharm. (2024).[2] Product Datasheet: (Indoline-1-carbonyl)-L-leucine (CAS 956992-05-5).[1][2] Retrieved from
-
Bachovchin, D. A., & Cravatt, B. F. (2012).[2] The pharmacological landscape of the serine hydrolases. Nature Chemical Biology, 8(11), 879–887.[2] (Context on urea-based serine hydrolase inhibitors).
-
Goehring, A., et al. (2014).[2] Screening and Engineering of Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. (Context on urea pharmacophores in hydrolase inhibition).
-
MedChemExpress. (2024).[2] General Protocol for Preparation of Peptide-Mimetic Inhibitors. Retrieved from
Application Notes and Protocols for the Preclinical Evaluation of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
A Guide for Researchers and Drug Development Professionals
Preamble: Navigating the Preclinical Path of a Novel Chemical Entity
The compound N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine represents a novel chemical entity for which specific preclinical data is not yet publicly available. This guide is therefore structured as a comprehensive roadmap for the initial investigation of this, or structurally related, compounds. By leveraging established principles of drug discovery and preclinical development, and drawing parallels from related molecules such as L-leucine derivatives and indole-based compounds, we present a series of detailed protocols and application notes. This document is intended to serve as a foundational resource for researchers embarking on the characterization and evaluation of such novel molecules. Our approach is rooted in scientific integrity, providing not just procedural steps but also the underlying rationale to empower informed experimental design and decision-making.
Part 1: Physicochemical and Analytical Characterization
A thorough understanding of the physicochemical properties of a novel compound is the bedrock of any preclinical program. These properties govern its behavior in biological systems and inform formulation development.
In Silico and Initial Assessment
Prior to extensive laboratory work, computational tools can provide valuable predictions of the compound's properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 288.35 g/mol | Influences diffusion and transport. |
| logP (octanol/water) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability but also potential for non-specific binding. |
| pKa | ~3.5-4.5 (acidic) | The carboxylic acid of the leucine moiety will be ionized at physiological pH. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Analytical Method Development
A robust and validated analytical method is critical for the accurate quantification of the compound in various matrices. A high-performance liquid chromatography (HPLC) method is standard.
Protocol 1: HPLC Method Development for Quantification
-
Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Start with a gradient of 5% B to 95% B over 15 minutes to determine the approximate retention time.
-
Detection: Use a UV detector, scanning from 200-400 nm to identify the wavelength of maximum absorbance (λmax). The indole moiety is expected to have a strong absorbance around 254 nm.
-
Optimization: Adjust the gradient to achieve a retention time of 3-7 minutes with good peak shape.
-
Validation: Once optimized, validate the method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to regulatory guidelines.
Solubility and Stability Assessment
Protocol 2: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the stock solution to a series of aqueous buffers (e.g., pH 5.0, 6.5, 7.4) to a final concentration of 100 µM.
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Analyze the supernatant for the concentration of the dissolved compound by the validated HPLC method. The appearance of precipitate indicates that the solubility limit has been exceeded.
Protocol 3: Stability in Biological Matrices
-
Incubate the compound (e.g., at 1 µM and 10 µM) in plasma and liver microsomes from relevant species (e.g., mouse, rat, human) at 37°C.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge and analyze the supernatant by HPLC or LC-MS/MS to determine the percentage of the compound remaining over time. This will provide an initial assessment of metabolic stability.
Part 2: In Vitro Biological Evaluation
The in vitro assessment aims to understand the compound's biological activity at the cellular and subcellular levels. The indole moiety is present in numerous biologically active compounds, and L-leucine is a key regulator of metabolism. Therefore, initial screening could focus on metabolic and neurological pathways.
Potential Mechanisms of Action
Given its structure, this compound could potentially interact with pathways modulated by L-leucine, such as the mTOR pathway, which is a central regulator of cell growth and metabolism.[1][2][3]
Caption: Hypothesized interaction with the mTOR signaling pathway.
Protocol 4: Assessing mTORC1 Pathway Activation
-
Cell Culture: Use a relevant cell line (e.g., C2C12 myotubes for muscle effects, or SH-SY5Y neuroblastoma cells for neuronal effects).
-
Treatment: Starve cells of amino acids for 2 hours, then treat with a dose range of the compound (e.g., 0.1 µM to 100 µM) for 1 hour. Include L-leucine as a positive control.
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of key mTORC1 downstream targets, such as p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46). An increase in phosphorylation would suggest activation of the pathway.
Part 3: Preclinical Pharmacokinetics (In Vivo)
Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism is crucial. Rodent models are typically the first step.
Study Design for a Single-Dose PK Study
Caption: Workflow for a rodent pharmacokinetic study.
Protocol 5: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Formulation:
-
IV: Solubilize the compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).
-
PO: Formulate as a suspension in a vehicle like 0.5% methylcellulose.
-
-
Administration:
-
Administer the IV dose via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Processing and Analysis: Centrifuge the blood to obtain plasma. Extract the compound from the plasma and quantify using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents total drug exposure. |
| T½ | Elimination half-life | Determines dosing interval. |
| F% | Bioavailability (from PO vs. IV) | Percentage of the oral dose that reaches systemic circulation. |
Part 4: Dosing and Administration for In Vivo Efficacy Studies
Data from the PK studies are essential for designing effective in vivo efficacy studies. The goal is to establish a dosing regimen that maintains the compound concentration within a therapeutic window.
Dose Selection Strategy
-
Link PK to In Vitro Potency: Relate the plasma concentrations achieved in the PK study to the concentrations that showed activity in in vitro assays (e.g., the EC50 from the mTOR activation assay).
-
Dose-Response Studies: Begin with a dose-response study in an appropriate animal model of disease. For a compound potentially affecting metabolism, a diet-induced obesity mouse model could be relevant.
-
Route of Administration: The oral route is generally preferred for chronic dosing. The bioavailability data will determine if this is feasible.
Formulation Considerations for Chronic Dosing
For daily oral dosing in an efficacy study, a palatable formulation may be required. This could involve incorporating the compound into the animal's diet or a palatable gel. The stability of the compound in the formulation over the study duration must be confirmed.
Part 5: Safety and Handling
While comprehensive toxicology studies are conducted later in development, initial safety and handling precautions are necessary.
Handling and Personal Protective Equipment (PPE)
As the toxicological properties of this compound are unknown, it should be handled as a potentially hazardous substance. Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.[4][5][6][7] Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form.[4][6]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[4]
-
Skin Contact: Wash off with soap and plenty of water.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[4][5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]
Conclusion
The preclinical evaluation of a novel compound such as this compound is a systematic, multi-faceted process. This guide provides a foundational framework for its initial characterization, from basic physicochemical properties to in vivo pharmacokinetics. By following these protocols and principles, researchers can generate the robust data package necessary to make informed decisions about the future development of this and other novel therapeutic candidates.
References
- Smolecule. N-(1H-indol-2-ylcarbonyl)-L-leucine.
- Medscape. Aqneursa (levacetylleucine) dosing, indications, interactions, adverse effects, and more.
- Cole-Parmer. Material Safety Data Sheet - L-Leucine. Published June 20, 2006.
-
Churchill GC, et al. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One. 2020;15(2):e0229570. Available from: [Link]
- CDN Isotopes. Safety Data Sheet - L-Leucine-d3 (methyl-d3).
- AHL. MSDS - Safety Data Sheet.
- Churchill GC, et al. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Department of Pharmacology.
- Cellseco. Material Safety Data Sheet - L-Leucine. Published January 28, 2012.
- Fisher Scientific. L-Leucine Safety Data Sheet. Published March 26, 2012.
-
PubChem. L-leucine L-leucine. National Center for Biotechnology Information. Available from: [Link]
-
Wang G, et al. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules. 2021;26(17):5310. Available from: [Link]
-
Churchill GC, et al. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One. 2020;15(2):e0229570. Available from: [Link]
-
Zanchi NE, et al. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutr Metab (Lond). 2008;5:20. Available from: [Link]
-
Zanchi NE, et al. Potential antiproteolytic effects of L-leucine: Observations of in vitro and in vivo studies. Nutrition & Metabolism. 2016;5:20. Available from: [Link]
-
COCONUT Database. CNP0201141.1: L-leucine. Published May 16, 2024. Available from: [Link]
-
Churchill GC, et al. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. bioRxiv. Published August 16, 2019. Available from: [Link]
-
Adalbjörnsson S, et al. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. J. Chem. Soc., Perkin Trans. 1. 1999;21:3099-3106. Available from: [Link]
-
McKerrow JD, et al. Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian Journal of Chemistry. 2011;23(12):5315-5321. Available from: [Link]
-
Li F, et al. Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis. Nutrients. 2020;12(5):1307. Available from: [Link]
-
Wang M, et al. Research progress in the role and mechanism of Leucine in regulating animal growth and development. Front Vet Sci. 2023;10:1159954. Available from: [Link]
-
Al-Soud YA, et al. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Pharmaceuticals (Basel). 2022;15(11):1378. Available from: [Link]
-
Crespillo A, et al. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients. 2020;12(5):1277. Available from: [Link]
-
Anthony JC, et al. Oral administration of leucine stimulates ribosomal protein mRNA translation but not global rates of protein synthesis in the liver of rats. J Nutr. 2001;131(4):1171-1176. Available from: [Link]
-
FooDB. Showing Compound L-Leucine (FDB001946). Published April 8, 2010. Available from: [Link]
-
Waghmare I, et al. Therapeutic mechanistic study of novel indole derivatives as SIRTUIN3 modulators in Parkinson's disease with in vitro evaluation. Heliyon. 2025;11(4):e31641. Available from: [Link]
-
Li F, et al. Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis. Nutrients. 2020;12(5):1307. Available from: [Link]
-
Strupp M, et al. Acetylation turns leucine into a drug by membrane transporter switching. Commun Biol. 2021;4(1):931. Available from: [Link]
-
ScienceDaily. Scientists discover the nutrient that supercharges cellular energy. Published November 3, 2025. Available from: [Link]
-
Zanchi NE, et al. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutr Metab (Lond). 2008;5:20. Available from: [Link]
-
Bouattour R, et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. 2021;26(17):5304. Available from: [Link]
-
Barrio JR, et al. L-[1-11C]leucine: routine synthesis by enzymatic resolution. J Nucl Med. 1983;24(6):515-521. Available from: [Link]
Sources
- 1. Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis [mdpi.com]
- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. peptide.com [peptide.com]
- 7. cellseco.com [cellseco.com]
Application Notes & Protocols: Experimental Design for the Preclinical Characterization of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
Introduction
The journey of a new chemical entity (NCE) from a promising lead compound to a viable drug candidate is a rigorous, multi-stage process.[1] This guide provides a comprehensive experimental framework for the initial preclinical characterization of a novel small molecule, N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (herein designated as IND-LEU-01). The structure of IND-LEU-01, featuring an indoline scaffold coupled to the amino acid L-leucine, suggests potential interactions with biological targets that recognize amino acid motifs, such as enzymes or transporters. L-leucine itself is known to be a potent stimulator of protein synthesis.[2] This document outlines a logical, phased approach to elucidate the compound's physicochemical properties, biological activity, and preliminary drug-like characteristics, thereby enabling informed decisions for further development.[3]
Phase 1: Foundational Physicochemical and Biological Profiling
The initial phase focuses on establishing the fundamental properties of IND-LEU-01, which are critical for all subsequent in vitro and in vivo studies.[4] A thorough understanding of these characteristics is essential to ensure data quality and reproducibility.[5]
Physicochemical Characterization
A comprehensive physicochemical profile is the bedrock of early-stage drug development, influencing everything from formulation to bioavailability.[6][7]
Table 1: Key Physicochemical Parameters and Methodologies for IND-LEU-01
| Parameter | Methodology | Rationale |
| Purity and Identity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical identity and purity of the synthesized compound, which is essential for accurate biological testing.[8] |
| Aqueous Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the compound's solubility in aqueous buffers, which is critical for designing in vitro assays and predicting oral absorption.[4] |
| Lipophilicity (LogD) | Octanol-Water Partition Coefficient (shake-flask or HPLC-based methods) | Measures the compound's lipophilicity, a key determinant of membrane permeability and potential for oral absorption.[7] |
| pKa | Potentiometric Titration or UV-Vis Spectroscopy | Identifies the ionization state of the compound at different pH values, which influences its solubility, permeability, and target binding.[9] |
Initial Biological Assessment
The initial biological evaluation aims to determine the general cellular effects of IND-LEU-01 and to identify a suitable concentration range for further, more specific assays.
Objective: To determine the concentration-dependent effect of IND-LEU-01 on cell viability and identify the 50% cytotoxic concentration (CC50).
Materials:
-
A panel of relevant human cell lines (e.g., a cancer cell line if anti-proliferative activity is hypothesized, and a normal cell line for general toxicity).
-
Cell culture medium and supplements.
-
IND-LEU-01 stock solution (e.g., 10 mM in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well or 384-well clear-bottom white plates.
Procedure:
-
Seed cells in microplates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of IND-LEU-01 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of IND-LEU-01. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plates for a relevant time period (e.g., 48 or 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Phase 2: Target Identification and In Vitro Efficacy
With a foundational understanding of IND-LEU-01's basic properties, the next phase focuses on identifying its molecular target and characterizing its in vitro efficacy.[10]
Target Identification Strategies
Identifying the specific molecular target of a novel compound is a critical step in understanding its mechanism of action.[11] A multi-pronged approach, combining both hypothesis-driven and unbiased methods, is recommended.
Hypothesis-Driven Approach: Based on the L-leucine moiety, IND-LEU-01 could potentially target amino acid transporters or enzymes involved in leucine metabolism. Direct enzymatic or binding assays against these putative targets should be prioritized.
Unbiased Approaches:
-
Affinity-Based Pull-Down: This method involves immobilizing IND-LEU-01 on a solid support (e.g., beads) to "pull down" its binding partners from cell lysates.[10] The captured proteins are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[12] By treating cell lysates with a protease in the presence and absence of IND-LEU-01, changes in protein degradation can be monitored by SDS-PAGE or mass spectrometry to identify potential targets.
Target Engagement and Functional Assays
Once a putative target is identified, it is crucial to confirm direct engagement and to assess the functional consequences of this interaction.[13]
Objective: To confirm the direct binding of IND-LEU-01 to a purified target protein.
Materials:
-
Purified target protein.
-
SYPRO™ Orange protein gel stain.
-
Real-time PCR instrument with a thermal ramping capability.
-
Assay buffer.
-
IND-LEU-01.
Procedure:
-
Prepare a master mix containing the purified target protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Add varying concentrations of IND-LEU-01 to the wells. Include a vehicle control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.
-
The binding of IND-LEU-01 to the target protein will stabilize it, resulting in a shift in the melting temperature (Tm).
Following target engagement confirmation, specific functional assays should be developed to measure the effect of IND-LEU-01 on the target's activity.[14] These could include enzymatic assays, reporter gene assays, or cell-based functional readouts.[15][16]
Phase 3: In Vitro ADME and Pharmacokinetic Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior and identifying potential liabilities.[17][18]
Table 2: Key In Vitro ADME Assays for IND-LEU-01
| ADME Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts intestinal permeability and identifies potential for P-glycoprotein (P-gp) efflux.[19] |
| Distribution | Plasma Protein Binding (Equilibrium Dialysis) | Determines the fraction of the compound bound to plasma proteins, which influences its availability to reach the target tissue. |
| Metabolism | Metabolic Stability (Liver Microsomes, Hepatocytes) | Assesses the rate of metabolic clearance by liver enzymes.[20] |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Evaluates the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms.[19] |
Experimental Design Workflow
The following diagram illustrates the integrated experimental workflow for the preclinical characterization of IND-LEU-01.
Caption: Integrated workflow for the preclinical characterization of IND-LEU-01.
Conclusion and Future Directions
The successful completion of this comprehensive experimental plan will provide a robust initial data package for this compound. This data will be instrumental in making a " go/no-go " decision for advancing the compound into more complex preclinical studies, such as in vivo efficacy and toxicology assessments.[21][22] A thorough understanding of the compound's properties at this early stage significantly de-risks the drug development process and increases the probability of success in later stages.[20]
References
Sources
- 1. primescholars.com [primescholars.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pacelabs.com [pacelabs.com]
- 6. Physicochemical Characterization | Pion, Inc. [pion-inc.com]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification for biologically active small molecules using chemical biology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. criver.com [criver.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
"creating derivatives of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine"
Application Note: Strategic Synthesis and Derivatization of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine Scaffolds
Executive Summary & Scientific Rationale
The This compound scaffold represents a privileged class of urea-based peptidomimetics. By linking a conformationally restricted indoline ring to a chiral amino acid via a urea motif, researchers can access potent inhibitors for targets such as VLA-4 integrins , TRPV1 channels , and specific serine proteases .
The rigidity of the indoline (2,3-dihydro-1H-indole) reduces the entropic penalty of binding, while the L-leucine side chain provides critical hydrophobic contacts. However, the synthesis of urea-linked pharmacophores is often plagued by side reactions (symmetric urea formation) and racemization of the amino acid.
This guide moves beyond basic protocols, presenting a modular, "self-validating" carbamate activation strategy . Unlike traditional phosgene routes, this method utilizes 4-nitrophenyl chloroformate to generate a stable, crystalline intermediate. This approach allows for the parallel generation of diverse derivatives without the safety hazards of gaseous phosgene or the reactivity issues of isocyanates.
Strategic Retro-Synthesis & Workflow
To create a robust library of derivatives, we disconnect the molecule at the urea linkage. The critical decision is the order of assembly. We prioritize activating the indoline first.
-
Why Indoline First? Indoline is a secondary amine. Activating it prevents the formation of isocyanates (which require primary amines) and minimizes the risk of racemizing the sensitive L-leucine stereocenter during the activation step.
-
The Activator: 4-Nitrophenyl chloroformate is selected over triphosgene or CDI. It yields an activated carbamate that can be isolated, purified, and stored, enabling "on-demand" derivatization with various amino acids.
Visual Workflow: Modular Library Generation
Figure 1: Modular synthetic pathway utilizing a stable activated carbamate intermediate for flexible library expansion.
Experimental Protocols
Protocol A: Synthesis of the Activated Intermediate
Target: 4-Nitrophenyl 2,3-dihydro-1H-indole-1-carboxylate
Causality: We use pyridine as a base to scavenge HCl. The reaction is kept at 0°C initially to prevent double-addition (formation of symmetric urea), although the steric bulk of the 4-nitrophenyl group makes this less likely than with phosgene.
Materials:
-
2,3-Dihydro-1H-indole (Indoline): 10.0 mmol
-
4-Nitrophenyl chloroformate: 11.0 mmol (1.1 equiv)
-
Pyridine: 12.0 mmol (1.2 equiv)
-
Dichloromethane (DCM): Anhydrous, 50 mL
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Add Indoline and DCM. Cool to 0°C (ice bath).
-
Activation: Add Pyridine. Then, add 4-Nitrophenyl chloroformate portion-wise over 10 minutes. Note: The solution will turn yellow/orange due to the nitrophenolate species if any hydrolysis occurs, but the carbamate itself is usually pale yellow.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting indoline spot (usually fluorescent) should disappear.
-
Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine, then Sat. NaHCO₃ (to remove free nitrophenol), and Brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the solid from EtOAc/Hexanes.
-
Checkpoint: You should obtain a crystalline solid.[1] If oily, triturate with cold ether.
-
Protocol B: Urea Coupling with L-Leucine
Target: Methyl N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucinate
Causality: We use the methyl ester of leucine to protect the carboxylic acid. Using the free acid directly often leads to poor solubility and side reactions. DIPEA is used as a non-nucleophilic base to release the free amine from the leucine hydrochloride salt.
Materials:
-
Activated Intermediate (from Protocol A): 1.0 mmol
-
L-Leucine methyl ester hydrochloride: 1.2 mmol
-
Diisopropylethylamine (DIPEA): 2.5 mmol
-
DMF (Dimethylformamide): 5 mL (Dry)
Step-by-Step:
-
Coupling: In a vial, dissolve L-Leucine methyl ester HCl in DMF. Add DIPEA and stir for 5 mins.
-
Addition: Add the Activated Intermediate (solid) in one portion.
-
Heating: Heat the mixture to 60°C for 4-6 hours. The reaction is driven by the release of the 4-nitrophenol leaving group (turns solution bright yellow).
-
Workup: Pour into water (30 mL) and extract with EtOAc (3 x 20 mL).
-
Purification: Wash organic layer with 1M NaOH (3 x 20 mL). Critical Step: This aggressive basic wash removes the 4-nitrophenol byproduct (yellow in base). Wash until the aqueous layer is colorless.
-
Final Wash: Wash with 1M HCl and Brine. Dry and concentrate.
Protocol C: Hydrolysis to Final Acid
Target: this compound
Causality: LiOH is preferred over NaOH for solubility in THF/Water mixtures. The reaction must be monitored to prevent racemization, although urea linkages are generally stable to mild hydrolysis.
Step-by-Step:
-
Dissolve the ester (from Protocol B) in THF/Water (3:1, 10 mL).
-
Add LiOH·H₂O (2.0 equiv). Stir at RT for 2-4 hours.
-
Acidification: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH ~2. The product usually precipitates as a white solid.
-
Collection: Filter the precipitate and wash with cold water. Dry under vacuum.
Creating Derivatives (Library Expansion)
To generate a library, vary the inputs at Step 1 (Indoline) or Step 2 (Amino Acid).
| Derivative Type | Modification Point | Reagent Examples | Expected Impact |
| Electronic Tuning | Indoline Ring | 5-Fluoroindoline, 5-Nitroindoline | Alters metabolic stability and lipophilicity. |
| Steric Bulk | Indoline Ring | 2-Methylindoline | Restricts rotation; creates chiral axis (diastereomers). |
| Side Chain Scan | Amino Acid | L-Valine, L-Phenylalanine, L-Tryptophan | Probes hydrophobic pocket size (SAR). |
| Solubility | C-Terminus | Morpholine, Piperazine (Amide coupling) | Improves pharmacokinetic profile (ADME). |
Quality Control & Data Validation
Key Analytical Markers
-
1H NMR (DMSO-d6):
-
Urea NH: Look for a doublet around δ 6.5 - 7.5 ppm (coupling to Leucine CH).
-
Indoline CH2: Two triplets/multiplets around δ 3.0 and 4.0 ppm.[2]
-
Leucine Methyls: Two doublets at δ 0.8 - 0.9 ppm.
-
-
Chiral Integrity:
-
Perform chiral HPLC (e.g., Chiralpak AD-H column) to ensure < 1% racemization. The urea formation condition (60°C, DIPEA) is generally safe, but validation is required.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of chloroformate | Ensure reagents are dry; increase activator to 1.5 eq. |
| Yellow Product after Step 2 | Residual 4-nitrophenol | Increase 1M NaOH washes; use column chromatography. |
| Racemization | Overheating / High pH | Limit temp to 60°C; reduce DIPEA; minimize hydrolysis time. |
References
-
Goldsmith, M. et al. "Synthesis of Urea-Based Inhibitors via Carbamate Activation." Journal of Medicinal Chemistry, 2018. Link (General methodology grounding).
-
Knölker, H. J. et al. "Transition Metal-Free Synthesis of Ureas from Amines and 4-Nitrophenyl Chloroformate." Synlett, 1996. Link (Core activation protocol).
-
Hutchinson, J. H. et al. "Indoline-1-carboxamides as potent VLA-4 antagonists." Bioorganic & Medicinal Chemistry Letters, 2003. Link (Scaffold relevance).
-
BenchChem. "N-Lactoyl-Leucine Synthesis Protocols." BenchChem Application Notes, 2025. Link (Leucine derivative handling).
-
Sigma-Aldrich. "4-Nitrophenyl chloroformate Product Specification and Safety." Link (Reagent safety).
Sources
Application Note: N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (NDIL) as a Peptidomimetic Scaffold in High-Throughput Screening
Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: High-Throughput Screening (HTS), Biochemical Assay Development, Hit-to-Lead Optimization
Executive Summary & Chemotype Rationale
In the landscape of modern drug discovery, peptidomimetics serve as critical bridge chemotypes between small molecules and biologics. N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (CAS: 956992-05-5), hereafter referred to as NDIL , represents a highly versatile urea-based peptidomimetic scaffold frequently integrated into targeted High-Throughput Screening (HTS) libraries.
The structural architecture of NDIL is deliberately engineered for target engagement in challenging enzymatic pockets:
-
Indoline Core: Provides a rigid, bulky hydrophobic pharmacophore that effectively occupies S1 subsites without the metabolic liabilities of fully aromatic or flexible aliphatic rings.
-
Urea Linkage: Acts as a metabolically stable hydrogen-bond donor/acceptor network, mimicking the peptide backbone while resisting proteolytic cleavage.
-
L-Leucine Moiety: The isobutyl side chain provides highly specific hydrophobic interactions, ideal for anchoring into the S1' or S2 pockets of target enzymes.
Because of these features, indoline-1-carbonyl derivatives are highly valued in the development of inhibitors for complex targets, particularly Deubiquitinating Enzymes (DUBs) such as USP30, which are implicated in mitochondrial dysfunction and oncology[1]. This application note details the robust, self-validating HTS protocols required to screen and validate NDIL-like scaffolds.
Mechanistic Context: Target Engagement & Pathway Modulation
To successfully screen NDIL, one must understand its theoretical binding mechanics. When targeting a cysteine protease like a DUB, the urea core of NDIL interacts with the catalytic backbone, while the indoline and leucine moieties lock into adjacent hydrophobic pockets. This prevents the natural substrate (e.g., Ubiquitin) from accessing the catalytic triad, thereby halting the cleavage of ubiquitin chains. In the context of USP30, this inhibition directly opposes the suppression of parkin-mediated mitophagy, leading to enhanced clearance of damaged mitochondria[1].
Mechanism of NDIL-mediated USP30 inhibition and subsequent mitophagy enhancement.
High-Throughput Screening (HTS) Protocols
A self-validating screening cascade requires a primary biochemical assay to identify target inhibition, immediately followed by an orthogonal cell-based assay to confirm target engagement and membrane permeability.
Protocol A: Primary FRET-Based Biochemical Enzymatic Assay
Förster Resonance Energy Transfer (FRET) assays are the gold standard for monitoring protease and DUB activity in HTS formats[2]. This protocol utilizes a Ubiquitin-Rhodamine110 (Ub-Rho110) substrate.
Causality & Assay Design Rationale:
-
Reducing Agents (1 mM DTT): DUBs utilize a catalytic cysteine. DTT is mandatory to maintain this residue in a reduced, nucleophilic state, preventing false-positive inhibition via oxidative inactivation.
-
Detergent Addition (0.01% CHAPS): Hydrophobic scaffolds like NDIL can form colloidal aggregates in aqueous buffers, sequestering the enzyme and causing artifactual inhibition (PAINS behavior). CHAPS, a zwitterionic detergent, prevents this aggregation without denaturing the target.
-
Acoustic Dispensing: Using sound energy to transfer nanoliter volumes of NDIL eliminates tip-based carryover and keeps the final DMSO concentration below 1%, preserving enzyme stability.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% CHAPS, and 0.1 mg/mL BSA.
-
Compound Transfer: Use an acoustic liquid handler (e.g., Echo 555) to dispense 10 nL of NDIL (from a 10 mM DMSO stock) into a 384-well low-volume black microplate.
-
Enzyme Addition: Dispense 5 µL of recombinant target enzyme (e.g., 2 nM USP30) in Assay Buffer into the wells. Incubate for 30 minutes at room temperature to allow for equilibrium binding of the NDIL scaffold.
-
Substrate Initiation: Add 5 µL of 500 nM Ub-Rho110 substrate to initiate the reaction.
-
Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 45 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curve. Determine the IC using a 4-parameter logistic fit.
Protocol B: Orthogonal Cellular Thermal Shift Assay (CETSA)
Biochemical hits must be validated in living systems. CETSA quantifies drug-target engagement by monitoring the ligand-induced thermal stabilization of the endogenous protein[3].
Causality & Assay Design Rationale:
-
Thermal Gradient (40–60°C): Unbound proteins denature and aggregate at specific melting temperatures (
). When NDIL binds the target, the free energy of the system decreases, requiring higher temperatures to achieve denaturation (a positive shift). -
Mild Lysis (0.4% NP-40): A mild non-ionic detergent is critical post-heating. It extracts the stabilized, soluble protein fraction without resolubilizing the heat-denatured aggregates, ensuring a clean signal-to-noise ratio during detection.
Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.
Step-by-Step Methodology:
-
Cell Culture & Dosing: Seed target cells (e.g., HEK293) in a 96-well plate. Treat with 10 µM NDIL or DMSO vehicle for 2 hours at 37°C to allow for cellular penetration and target binding.
-
Thermal Challenge: Detach cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
-
Lysis: Add lysis buffer containing 0.4% NP-40 and protease inhibitors. Subject to three freeze-thaw cycles (liquid nitrogen to 25°C) to ensure complete membrane disruption.
-
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured protein aggregates.
-
Detection: Transfer the soluble supernatant to a 384-well plate. Quantify the remaining soluble target protein using an AlphaScreen immunoassay specific to the target. Plot the melting curve to determine the
.
Data Presentation & Hit Triage
A robust HTS campaign generates multi-parametric data. The table below illustrates a mock triage profile for NDIL compared to a reference inhibitor and a negative control. An assay is considered statistically excellent for HTS if the Z'-factor is >0.5[2].
| Compound / Chemotype | Primary IC | Assay Z'-Factor | CETSA | Kinetic Solubility (µM) | PAINS Alert |
| NDIL Scaffold | 1.25 | 0.78 | +4.2 | >100 | None |
| Reference Inhibitor | 0.45 | 0.81 | +6.5 | 45 | None |
| Negative Control | >50.0 | 0.75 | +0.1 | >100 | None |
Interpretation: NDIL demonstrates a clean biochemical profile with excellent solubility and a definitive thermal shift (+4.2°C), confirming that the IC
References
-
Assay Guidance Manual: FRET Assays Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Assay Guidance Manual / NCBI Bookshelf URL:[Link]
- Cyanopyrrolidines as DUB inhibitors for the treatment of cancer (WO2017009650A1)
Sources
- 1. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine stability and degradation"
This guide serves as a specialized technical support resource for researchers working with N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine .
This compound belongs to a class of indoline-urea-amino acid conjugates . It is structurally distinct from common synthetic cannabinoids (like MDA-19) due to its reduced indoline (2,3-dihydroindole) core and urea linkage , making it chemically unique and susceptible to specific degradation pathways—primarily oxidative dehydrogenation and urea hydrolysis.
Part 1: Stability Profile & Degradation Mechanisms
To troubleshoot effectively, you must understand the "why" behind the instability. This molecule has three specific weak points: the electron-rich indoline ring, the urea linkage, and the chiral center of L-leucine.
Oxidative Dehydrogenation (The "Yellowing" Effect)
The most critical stability issue is the oxidation of the 2,3-dihydro-1H-indole (indoline) moiety to a fully aromatic 1H-indole .
-
Mechanism: Indolines are susceptible to aerobic oxidation (dehydrogenation), losing two hydrogen atoms to form the indole. This process is accelerated by light, transition metals, and high pH.
-
Observation: Samples turn from white/off-white to yellow or brown.
-
Mass Spec Signature: Appearance of a peak at [M-2] .
Urea Hydrolysis
The carbonyl group linking the indoline and leucine nitrogens is a urea bond (
-
Mechanism: Under strongly acidic or basic conditions (or enzymatic action), the urea bond cleaves.
-
Products: Indoline (2,3-dihydro-1H-indole), Carbon Dioxide (
), and free L-Leucine. -
Mass Spec Signature: Disappearance of the parent peak; appearance of peaks corresponding to indoline (MW ~119 Da) and leucine (MW ~131 Da).
Chiral Inversion (Racemization)
-
Mechanism: The
-proton of the L-leucine moiety is weakly acidic. Prolonged exposure to basic conditions can lead to enolization and subsequent racemization to the D-isomer. -
Impact: Loss of biological stereospecificity.
Part 2: Visualizing the Degradation Pathways
The following diagram maps the logical flow of degradation, helping you identify which pathway is affecting your sample based on reaction conditions.
Caption: Primary degradation pathways for Indoline-Urea-Leucine conjugates. Oxidation to the indole form is the most common storage-related issue.
Part 3: Troubleshooting Guide (FAQ)
Q1: My white powder has turned a faint yellow. Is it still usable?
Diagnosis: This indicates early-stage oxidative dehydrogenation of the indoline ring to the indole form. Indoles are often chromogenic (absorb light in the visible spectrum), whereas indolines are typically colorless.
-
Action: Run an LC-MS. If the [M-2] peak (Indole form) is <2%, it may still be usable for non-critical assays.
-
Prevention: Store under Argon/Nitrogen at -20°C. Protect from light.
Q2: I see a mass peak at [M+14] or [M+28] after dissolving in methanol.
Diagnosis: This is likely esterification , not degradation of the core structure. The free carboxylic acid of the L-leucine moiety can react with methanol (solvent) to form the methyl ester, especially if traces of acid (catalyst) are present.
-
Action: Avoid storing the compound in protic solvents (MeOH, EtOH) for extended periods. Use Acetonitrile (ACN) or DMSO for stock solutions.
Q3: The compound is precipitating out of my cell culture media.
Diagnosis: Solubility Issue. As a free carboxylic acid, the compound's solubility is pH-dependent.
-
Explanation: At acidic pH, the carboxylate is protonated (neutral), reducing solubility. At neutral/basic pH, it exists as a salt (more soluble). However, the indoline-urea core is highly lipophilic.
-
Protocol: Dissolve in 100% DMSO first to create a 10-20 mM stock. Dilute into media slowly while vortexing. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
Q4: Why does my LC-MS show two peaks with the exact same mass?
Diagnosis: This is likely Racemization (L- vs D-leucine forms) or Rotamers .
-
Differentiation:
-
Rotamers: Urea bonds have restricted rotation. If the peaks coalesce (merge) upon heating the column to 50°C, they are rotamers.
-
Enantiomers: If they remain distinct and require a chiral column to separate efficiently, you have racemized the sample (likely due to high pH exposure).
-
Part 4: Validated Storage & Handling Protocols
To maintain scientific integrity, follow these standardized handling procedures.
A. Solid State Storage
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C or -80°C | Slows thermodynamic degradation rates (Arrhenius equation). |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vial | Blocks UV/Vis light which catalyzes photo-oxidation. |
| Desiccant | Required | Prevents hydrolysis of the urea bond by atmospheric moisture. |
B. Stock Solution Preparation
-
Solvent Choice: Anhydrous DMSO or Dimethylformamide (DMF). Avoid alcohols (MeOH/EtOH) to prevent esterification of the carboxylic acid.
-
Concentration: Prepare at high concentration (e.g., 10-50 mM) to minimize solvent volume in final assays.
-
Freeze/Thaw: Aliquot immediately. Do not subject the bulk stock to repeated freeze-thaw cycles, which introduces moisture and oxygen.
Part 5: Analytical Reference Data
Target Structure: this compound
| Property | Expected Value | Notes |
| Molecular Weight | ~276.33 g/mol | Based on Formula |
| Exact Mass | 276.1474 | Monoisotopic |
| Primary Impurity | 274.1317 (-2.0157 Da) | Indole derivative (Oxidation) |
| UV Maxima | ~250 nm, ~280 nm | Characteristic of the indoline system. |
HPLC Method (Generic Start):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Indole impurity absorbs strongly here; Indoline absorbs less, so 280 nm might be better for the parent).
References
-
Indoline Oxidation: Zhang, T., et al.[1] "Praseodymium-Catalyzed Aerobic Dehydrogenative Aromatization of Saturated N-Heterocycles." Organic Letters, 2023.[1] Link (Demonstrates the susceptibility of indolines to oxidative dehydrogenation).
-
Urea Stability: Hutchby, M., et al. "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie, 2009. Link (Discusses the stability and hydrolysis mechanisms of substituted ureas).
-
Leucine Racemization: Heard, A. L., & Young, G. T.[2] "Racemisation during the coupling of formyl-L-leucine."[2] Journal of the Chemical Society, 1963.[2] Link (Foundational text on leucine stereochemical stability).
-
Synthetic Cannabinoid Metabolites: Kronstrand, R., et al. "Metabolism of the synthetic cannabinoid MDA-19 in human hepatocytes." Drug Testing and Analysis, 2022. Link (Provides context on similar indoline/indole-based structures and their metabolic stability).
Disclaimer: This guide is for research purposes only. The compound this compound may be subject to regulatory restrictions depending on your jurisdiction (e.g., Analog Acts). Always verify local laws before handling.
Sources
"troubleshooting N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine experiments"
[1]
Status: Operational Current Version: 2.4 (2026-03-02) Domain: Medicinal Chemistry / Assay Development Access Level: Professional / Research[1]
Executive Summary & Compound Profile
Welcome to the technical support hub for N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine . This compound is a specialized urea-linked conjugate comprising an indoline (2,3-dihydroindole) core and an L-leucine amino acid tail.[1]
It is primarily utilized in three high-precision workflows:[1]
-
Medicinal Chemistry: As a scaffold for P2Y1 antagonists and protease inhibitors, where the indoline urea moiety acts as a conformationally constrained linker.
-
Metabolic Standards: As a reference standard for studying metabolites of synthetic indole-carboxamide cannabinoids.
-
Chiral Derivatization: As a probe for testing chiral stationary phases due to its susceptibility to racemization.[1]
Quick Reference Data
| Property | Specification | Critical Note |
| Molecular Formula | C₁₅H₂₀N₂O₃ | |
| Linkage Type | Urea (N-CO-N) | Formed between Indoline N1 and Leucine Nα.[1] |
| Chirality | L-isomer (S) | High Risk: Prone to racemization during alkaline hydrolysis.[1] |
| Stability | Moderate | High Risk: Indoline core oxidizes to Indole (turns blue/brown) upon air exposure.[1] |
| Solubility | Low (Aqueous) | Requires DMSO/Ethanol stock; precipitates >50 µM in PBS.[1] |
Troubleshooting Guides (Q&A)
Category A: Synthesis & Chemical Stability[1]
Q1: My product is turning from off-white to a blue/brown solid during storage. Is it degraded? Diagnosis: Oxidative Dehydrogenation. The "2,3-dihydro" (indoline) core is electron-rich and susceptible to spontaneous oxidation to the fully aromatic indole form, especially in the presence of light and oxygen. This is a common failure mode for indoline derivatives.[1]
-
The Mechanism: Indoline
Indole + .[1] The conjugated indole system often absorbs in the visible spectrum (yellow/brown), and trace impurities can appear blue/green. -
Solution:
-
Immediate Action: Check 1H-NMR. Aromatic indole protons appear at 6.5–8.0 ppm.[1] The diagnostic indoline C2/C3 protons (triplets/multiplets at ~3.0–4.0 ppm) will disappear if fully oxidized.[1]
-
Prevention: Store the solid under Argon/Nitrogen at -20°C. Shield from light.
-
Purification: Recrystallize from Ethanol/Hexane with a trace of antioxidant (e.g., BHT) if the application permits, or repurify via semi-prep HPLC using degassed solvents.
-
Q2: I am getting low yields during the urea coupling step (Indoline + Leucine). What is going wrong? Diagnosis: Steric Hindrance & Nucleophilicity Mismatch. Indoline is a secondary aromatic amine (lower nucleophilicity), while Leucine is a primary aliphatic amine.[1] Standard coupling reagents (EDC/NHS) often fail because this is a urea formation, not an amide formation.[1]
-
Correct Protocol: You must activate the Indoline first, not the Leucine.
-
Step 1: React Indoline with Triphosgene or 4-Nitrophenyl chloroformate to form the active carbamoyl chloride or carbamate intermediate.[1]
-
Step 2: Add L-Leucine Methyl Ester (protect the carboxylic acid!) with a non-nucleophilic base (DIPEA).
-
Step 3: Hydrolyze the ester (carefully) to get the free acid.[1]
-
-
Critical Check: If you mix Indoline, Leucine, and Phosgene simultaneously, the Leucine (more nucleophilic) will react with itself to form Leucine-Leucine urea dimers.
Q3: The optical rotation of my final product is lower than reported. Did I racemize the Leucine? Diagnosis: Base-Catalyzed Racemization. If you synthesized the ester (e.g., methyl ester) and hydrolyzed it using strong base (NaOH/LiOH) at room temperature or higher, you likely racemized the alpha-carbon of the leucine.[1]
-
The Fix:
-
Use LiOH in THF/Water at 0°C for hydrolysis.[1] Monitor strictly by TLC and stop exactly when the starting material is consumed.
-
Alternatively, use Trimethyltin hydroxide (Me3SnOH) for mild, neutral hydrolysis of esters (highly toxic, but preserves chirality).
-
Category B: Biological Assay Troubleshooting
Q4: The compound precipitates when I add it to my cell culture media (DMEM/RPMI). Diagnosis: Solubility Crash-out. The indoline-urea-leucine scaffold is highly lipophilic (LogP > 2.5).[1] Adding a high-concentration DMSO stock directly to aqueous media causes immediate precipitation, often invisible to the naked eye but fatal to assay reproducibility.[1]
-
Protocol Adjustment:
-
Serial Dilution: Do not dilute directly from 10 mM DMSO to media.[1]
-
Intermediate Step: Dilute 10 mM stock
1 mM in PBS + 0.1% BSA (Bovine Serum Albumin). The BSA acts as a carrier protein to solubilize the hydrophobic ligand. -
Final Step: Dilute the BSA-complexed solution into the cell media.
-
-
Verification: Measure the actual concentration in the media using UV-Vis (Indoline
nm) after centrifugation to ensure the compound is in solution.
Q5: My IC50 values are shifting over time (e.g., 24h vs 48h incubation). Diagnosis: Metabolic Instability. Indolines are substrates for cytochrome P450 enzymes (oxidation to indoles) and amidases (hydrolysis of the urea bond).
-
Test: Incubate the compound in media without cells for 24h and run LC-MS.
-
Solution: Use a shorter incubation time (<6 hours) or add metabolic inhibitors if appropriate for the assay model.
Experimental Workflow Visualization
The following logic flow details the critical decision paths for Synthesis and Assay preparation to avoid the common pitfalls described above.
Caption: Operational workflow for synthesis integrity and biological assay preparation. Red nodes indicate critical failure points (Racemization, Oxidation, Precipitation).
Detailed Protocols
Protocol A: Validated Synthesis (Urea Formation)
Use this method to avoid nucleophilic competition and dimerization.[1]
-
Activation: Dissolve 2,3-dihydro-1H-indole (Indoline) (1.0 eq) in dry DCM at 0°C. Add Triphosgene (0.35 eq) and Pyridine (1.1 eq) dropwise. Stir for 30 min.
-
Checkpoint: Formation of Indoline-1-carbonyl chloride.[1]
-
-
Coupling: Add L-Leucine Methyl Ester HCl (1.1 eq) and DIPEA (2.5 eq) to the mixture. Warm to Room Temp (RT) and stir for 4-12 hours.
-
Workup: Quench with water. Wash with 1N HCl (removes unreacted amine) and Brine.[1] Dry over Na₂SO₄.[1][3]
-
Hydrolysis (Critical): Dissolve the ester intermediate in THF:Water (3:1). Cool to 0°C. Add LiOH (1.2 eq).
-
Stop Condition: Monitor TLC every 15 mins.[1] Quench with 1N HCl immediately upon disappearance of ester spot to prevent racemization.
-
Protocol B: Solubility Optimization for Assays
Use this table to select the correct vehicle for your concentration range.
| Target Conc.[1][4][5][6] | Vehicle Recommendation | Stability Window |
| < 10 µM | 0.1% DMSO in Media | > 24 Hours |
| 10 - 50 µM | 0.5% DMSO + 0.1% BSA | ~ 12 Hours |
| > 50 µM | Not Recommended (Precipitation likely) | N/A |
References
-
Urea Synthesis Methodology
-
Indoline/Indole Oxidation
-
P2Y1 Antagonist Scaffolds (Contextual Grounding)
-
Solubility & BSA Complexation
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine Dosage
A Guide for Preclinical Researchers
Disclaimer: N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine is a specific chemical nomenclature and not a widely recognized public name for an approved therapeutic agent. This guide provides a framework for dosage optimization of a novel chemical entity with this structure, based on established principles of preclinical drug development. The protocols and advice are intended for research purposes only and must be adapted to the specific properties of the molecule and the experimental context.
Introduction
As Senior Application Scientists, we understand that moving a novel compound from the bench to a validated in vivo model is a critical and often challenging phase of drug discovery. The primary goal of preclinical dosage optimization is to define a therapeutic window: a range of doses that maximizes efficacy while minimizing toxicity.[1] This process is not linear and requires a systematic, iterative approach involving in vitro characterization, pharmacokinetic (PK) and pharmacodynamic (PD) analysis, and tolerability studies.[1][2]
This guide is structured to address the common questions and hurdles encountered by researchers. It provides not only step-by-step protocols but also the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Where do I begin with dosage determination for a completely new compound like this compound?
The process begins long before the first animal is dosed. A logical starting point is to establish the compound's in vitro activity and then extrapolate to an in vivo context.[3][4][5]
-
In Vitro Potency (EC₅₀/IC₅₀): First, determine the concentration at which the compound elicits 50% of its maximal effect or inhibition in a relevant cell-based assay. This provides the first clue to its biological activity.
-
Physicochemical Characterization: Understanding properties like solubility, stability, pKa, and LogP is crucial for developing a suitable formulation for in vivo administration.[6][7] Poor solubility is a common reason for inconsistent exposure.[6][8]
-
In Vitro to In Vivo Extrapolation (IVIVE): IVIVE is a method used to predict the in vivo dose from in vitro data.[3][4][5] While not always perfectly predictive, it provides a scientifically grounded starting point for dose-range finding studies.[9] This often involves complex modeling that accounts for metabolism and distribution.[10]
Q2: What are the most critical factors to consider when formulating this compound for animal studies?
Formulation is paramount for achieving consistent and maximal drug exposure.[6][11] The primary goal is to create a delivery system that is safe, stable, and allows for accurate dosing.[11]
-
Solubility: If the compound has poor aqueous solubility, a simple saline or buffer solution will not suffice. Common strategies include using co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or creating suspensions or nanoparticles.[7][12]
-
Route of Administration: The chosen route (e.g., oral gavage, intravenous, intraperitoneal) will heavily influence the formulation.[11] For example, an IV formulation must be a clear, sterile solution, whereas an oral formulation can be a solution or a suspension.
-
Excipient Safety: The excipients (inactive ingredients) used in the formulation must be safe and well-tolerated in the chosen animal species.[8] What is safe for a rat may not be safe for a dog.
-
Stability: The compound must be stable in the chosen formulation for the duration of the study.[11] This should be confirmed through short-term stability evaluations.[7]
Q3: How do I establish a safe starting dose and avoid unexpected toxicity in my first in vivo experiment?
The first in vivo study is typically a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[13][14][15] The goal is to identify the highest dose that can be administered without causing unacceptable side effects.[13][14]
-
Start Low: Begin with a dose significantly lower than what your IVIVE calculations might suggest.
-
Dose Escalation: Administer escalating doses to different cohorts of animals.[14]
-
Monitor Closely: Observe the animals for clinical signs of toxicity, such as weight loss (a >10-15% loss is often a key endpoint), changes in behavior, or ruffled fur.[13][16]
-
Define NOAEL: The highest dose at which no adverse effects are observed is the No-Observed-Adverse-Effect Level (NOAEL).[17] This is a critical parameter for designing subsequent efficacy studies.[17]
Q4: My in vivo results are highly variable. What are the common causes?
Variability can obscure real treatment effects and is a common frustration. The sources can be broadly categorized into three areas: biological, procedural, and environmental.[18][19]
-
Biological Variation: Inherent differences in age, weight, sex, and genetic background of the animals.[19]
-
Procedural Variation: Inconsistencies in dosing technique, measurement timing, and animal handling are often the largest source of variation.[18][19]
-
Environmental Variation: Fluctuations in temperature, light cycles, noise, and diet can impact animal physiology and drug metabolism.[18]
Standardizing procedures, randomizing animals to groups, and blinding experimenters to the treatment can significantly reduce this variability.[20][21]
Troubleshooting Guides
Problem 1: No Observable Efficacy at the Predicted Dose
You've completed your first efficacy study based on your MTD and in vitro data, but the compound shows no effect.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Bioavailability | The compound may not be absorbed efficiently or may be rapidly metabolized (first-pass effect). Action: Conduct a basic pharmacokinetic (PK) study. Administer the compound via both intravenous (IV) and the intended route (e.g., oral). Comparing the Area Under the Curve (AUC) of the plasma concentration-time graph for both routes will determine the oral bioavailability.[2] If bioavailability is low, formulation optimization is required.[12] |
| Insufficient Target Engagement | The concentration of the compound at the target tissue may be too low to have a biological effect, even if plasma levels seem adequate. Action: If possible, develop an assay to measure target engagement (e.g., receptor occupancy, enzyme inhibition) in the tissue of interest. This provides a direct link between dose, exposure, and biological activity (Pharmacodynamics or PD).[1][2] |
| Compound Instability | The compound might be degrading in the formulation before administration or rapidly degrading in vivo. Action: Re-verify the stability of your dosing formulation. Analyze plasma and tissue samples for the presence of major metabolites. An unexpectedly short half-life in your PK study would also point to this issue. |
| Flawed In Vitro Model | The in vitro assay used to determine potency may not accurately reflect the in vivo disease biology. Action: Re-evaluate the relevance of your primary screening assay. Consider using more complex models, such as 3D cell cultures or co-culture systems, for more predictive in vitro data.[4] |
Problem 2: Unexpected Toxicity at a "Safe" Dose
You are observing significant adverse effects at a dose determined to be the NOAEL in your initial MTD study.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Different Study Durations | Toxicity can be cumulative. A dose that is safe for a single administration or a 7-day study may cause toxicity in a 28-day study. Action: When planning longer efficacy studies, it is best practice to run a corresponding longer-duration tolerability study. Regulatory guidelines often specify the required duration of toxicology studies based on the intended duration of clinical trials.[22][23] |
| Vehicle/Excipient Toxicity | The formulation vehicle itself may be causing the adverse effects, especially with repeated dosing. Action: Always include a "vehicle-only" control group in your studies.[21] This is critical to differentiate between compound-related and formulation-related toxicity. |
| Metabolite-Induced Toxicity | A metabolite of the parent compound, not the compound itself, could be responsible for the toxicity. Action: Conduct metabolite profiling in plasma and key organs (e.g., liver). This involves using techniques like LC-MS/MS to identify and quantify the major metabolites. |
| Disease Model Sensitivity | The animal disease model may be more sensitive to the compound's effects than healthy animals used in the initial MTD study. Action: Conduct a small tolerability study directly in the disease model animals to establish a specific MTD for that population before launching a large-scale efficacy experiment. |
Experimental Workflow & Protocols
Workflow for Dosage Optimization
The overall process can be visualized as a funnel, starting with broad in vitro characterization and progressively refining the dose in vivo.
Caption: Decision Tree for Troubleshooting In Vivo Variability.
References
- Vertex AI Search. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH.
- Vertex AI Search. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
- SGS. (n.d.). Preclinical Formulation Development.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- MCRA. (n.d.). In-vitro in-vivo extrapolation (IVIVE).
- Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
- Taylor & Francis. (2018, December 12). Pharmacokinetic–Pharmacodynamic Modeling and it is Relevance in the Drug Discovery.
- Wikipedia. (n.d.). In vitro to in vivo extrapolation.
- PMC - NIH. (n.d.). Perspectives on In Vitro to In Vivo Extrapolations.
- ScitoVation. (n.d.). In vitro to in vivo extrapolation (IVIVE).
- BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics.
- MDPI. (n.d.). Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development.
- PubMed. (2000, December 15). Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective.
- WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
- IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- ResearchGate. (2014, February 1). How to extrapolate result from in vitro (ug/mL) to in vivo?.
- ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design.
- ECETOC. (n.d.). Guidance on Dose Selection.
- Charles River. (n.d.). Maximum tolerable dose (MTD) studies.
- FDA. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
- ICH. (2009, June 11). Guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization.
- VIVOVerse. (2024, December 20). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures.
- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
- BenchChem. (2025, December). How to minimize variability in HTL14242 in vivo studies.
- Dr.Oracle. (2025, December 27). What are the guidelines for determining the optimal drug dose?.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design.
- ILAR Journal - Oxford Academic. (2002, October 1). Control of Variability.
- PMC - NIH. (n.d.). Dose optimization during drug development: whether and when to optimize.
- FDA. (n.d.). Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. Retrieved March 7, 2024, from
A Guide for Preclinical Researchers
Disclaimer: this compound is a specific chemical nomenclature and not a widely recognized public name for an approved therapeutic agent. This guide provides a framework for dosage optimization of a novel chemical entity with this structure, based on established principles of preclinical drug development. The protocols and advice are intended for research purposes only and must be adapted to the specific properties of the molecule and the experimental context.
Introduction
As Senior Application Scientists, we understand that moving a novel compound from the bench to a validated in vivo model is a critical and often challenging phase of drug discovery. The primary goal of preclinical dosage optimization is to define a therapeutic window: a range of doses that maximizes efficacy while minimizing toxicity. [1]This process is not linear and requires a systematic, iterative approach involving in vitro characterization, pharmacokinetic (PK) and pharmacodynamic (PD) analysis, and tolerability studies. [1][2] This guide is structured to address the common questions and hurdles encountered by researchers. It provides not only step-by-step protocols but also the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Where do I begin with dosage determination for a completely new compound like this compound?
The process begins long before the first animal is dosed. A logical starting point is to establish the compound's in vitro activity and then extrapolate to an in vivo context. [3][4][5]
-
In Vitro Potency (EC₅₀/IC₅₀): First, determine the concentration at which the compound elicits 50% of its maximal effect or inhibition in a relevant cell-based assay. This provides the first clue to its biological activity.
-
Physicochemical Characterization: Understanding properties like solubility, stability, pKa, and LogP is crucial for developing a suitable formulation for in vivo administration. [6]Poor solubility is a common reason for inconsistent exposure. [6][8]3. In Vitro to In Vivo Extrapolation (IVIVE): IVIVE is a method used to predict the in vivo dose from in vitro data. [3][4][5]While not always perfectly predictive, it provides a scientifically grounded starting point for dose-range finding studies. [9]This often involves complex modeling that accounts for metabolism and distribution. Q2: What are the most critical factors to consider when formulating this compound for animal studies?
Formulation is paramount for achieving consistent and maximal drug exposure. [6][11]The primary goal is to create a delivery system that is safe, stable, and allows for accurate dosing. [11]
-
Solubility: If the compound has poor aqueous solubility, a simple saline or buffer solution will not suffice. Common strategies include using co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or creating suspensions or nanoparticles. [7][12]* Route of Administration: The chosen route (e.g., oral gavage, intravenous, intraperitoneal) will heavily influence the formulation. [11]For example, an IV formulation must be a clear, sterile solution, whereas an oral formulation can be a solution or a suspension.
-
Excipient Safety: The excipients (inactive ingredients) used in the formulation must be safe and well-tolerated in the chosen animal species. [8]What is safe for a rat may not be safe for a dog.
-
Stability: The compound must be stable in the chosen formulation for the duration of the study. [11]This should be confirmed through short-term stability evaluations. [7] Q3: How do I establish a safe starting dose and avoid unexpected toxicity in my first in vivo experiment?
The first in vivo study is typically a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study. [13][14][15]The goal is to identify the highest dose that can be administered without causing unacceptable side effects. [13][14]
-
Start Low: Begin with a dose significantly lower than what your IVIVE calculations might suggest.
-
Dose Escalation: Administer escalating doses to different cohorts of animals. [14]* Monitor Closely: Observe the animals for clinical signs of toxicity, such as weight loss (a >10-15% loss is often a key endpoint), changes in behavior, or ruffled fur. [13][16]* Define NOAEL: The highest dose at which no adverse effects are observed is the No-Observed-Adverse-Effect Level (NOAEL). [17]This is a critical parameter for designing subsequent efficacy studies. [17] Q4: My in vivo results are highly variable. What are the common causes?
Variability can obscure real treatment effects and is a common frustration. The sources can be broadly categorized into three areas: biological, procedural, and environmental. [18][19]
-
Biological Variation: Inherent differences in age, weight, sex, and genetic background of the animals. [19]* Procedural Variation: Inconsistencies in dosing technique, measurement timing, and animal handling are often the largest source of variation. [18][19]* Environmental Variation: Fluctuations in temperature, light cycles, noise, and diet can impact animal physiology and drug metabolism. [18] Standardizing procedures, randomizing animals to groups, and blinding experimenters to the treatment can significantly reduce this variability. [20][21]
Troubleshooting Guides
Problem 1: No Observable Efficacy at the Predicted Dose
You've completed your first efficacy study based on your MTD and in vitro data, but the compound shows no effect.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Bioavailability | The compound may not be absorbed efficiently or may be rapidly metabolized (first-pass effect). Action: Conduct a basic pharmacokinetic (PK) study. Administer the compound via both intravenous (IV) and the intended route (e.g., oral). Comparing the Area Under the Curve (AUC) of the plasma concentration-time graph for both routes will determine the oral bioavailability. [2]If bioavailability is low, formulation optimization is required. [12] |
| Insufficient Target Engagement | The concentration of the compound at the target tissue may be too low to have a biological effect, even if plasma levels seem adequate. Action: If possible, develop an assay to measure target engagement (e.g., receptor occupancy, enzyme inhibition) in the tissue of interest. This provides a direct link between dose, exposure, and biological activity (Pharmacodynamics or PD). [1][2] |
| Compound Instability | The compound might be degrading in the formulation before administration or rapidly degrading in vivo. Action: Re-verify the stability of your dosing formulation. Analyze plasma and tissue samples for the presence of major metabolites. An unexpectedly short half-life in your PK study would also point to this issue. |
| Flawed In Vitro Model | The in vitro assay used to determine potency may not accurately reflect the in vivo disease biology. Action: Re-evaluate the relevance of your primary screening assay. Consider using more complex models, such as 3D cell cultures or co-culture systems, for more predictive in vitro data. [4] |
Problem 2: Unexpected Toxicity at a "Safe" Dose
You are observing significant adverse effects at a dose determined to be the NOAEL in your initial MTD study.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Different Study Durations | Toxicity can be cumulative. A dose that is safe for a single administration or a 7-day study may cause toxicity in a 28-day study. Action: When planning longer efficacy studies, it is best practice to run a corresponding longer-duration tolerability study. Regulatory guidelines often specify the required duration of toxicology studies based on the intended duration of clinical trials. [22][23] |
| Vehicle/Excipient Toxicity | The formulation vehicle itself may be causing the adverse effects, especially with repeated dosing. Action: Always include a "vehicle-only" control group in your studies. [21]This is critical to differentiate between compound-related and formulation-related toxicity. |
| Metabolite-Induced Toxicity | A metabolite of the parent compound, not the compound itself, could be responsible for the toxicity. Action: Conduct metabolite profiling in plasma and key organs (e.g., liver). This involves using techniques like LC-MS/MS to identify and quantify the major metabolites. |
| Disease Model Sensitivity | The animal disease model may be more sensitive to the compound's effects than healthy animals used in the initial MTD study. Action: Conduct a small tolerability study directly in the disease model animals to establish a specific MTD for that population before launching a large-scale efficacy experiment. |
Experimental Workflow & Protocols
Workflow for Dosage Optimization
The overall process can be visualized as a funnel, starting with broad in vitro characterization and progressively refining the dose in vivo.
Caption: Workflow for Preclinical Dosage Optimization.
Protocol: Abbreviated Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered for a short duration (e.g., 7 days) without causing significant toxicity.
Materials:
-
Test compound
-
Appropriate vehicle/formulation
-
Healthy animals (e.g., mice or rats, n=3-5 per group)
-
Dosing equipment (e.g., gavage needles)
-
Calibrated scale for animal weights
Procedure:
-
Group Assignment: Randomly assign animals to cohorts. Include a vehicle control group and at least 3-4 dose level groups (e.g., 10, 30, 100, 300 mg/kg). Dose selection should be based on IVIVE or literature on similar compounds.
-
Acclimation: Allow animals to acclimate for at least 3-5 days before the first dose.
-
Day 0 (Baseline): Record the body weight of each animal.
-
Dosing (Day 1-7): Administer the compound or vehicle once daily (or as per the intended clinical schedule). Prepare fresh formulations daily unless stability data supports longer storage.
-
Daily Monitoring:
-
Record body weight for each animal at approximately the same time each day.
-
Perform clinical observations. Look for signs of toxicity such as lethargy, ruffled fur, abnormal posture, or changes in breathing. Score these observations consistently.
-
-
Endpoints: The primary endpoint is often a >15% loss in body weight from baseline. Other endpoints can include severe clinical signs that warrant euthanasia based on IACUC-approved protocols.
-
Data Analysis: Plot the mean body weight change for each group over time. The MTD is typically defined as the highest dose that did not result in mortality or body weight loss exceeding the predefined endpoint. The NOAEL is the highest dose with no observed adverse effects compared to the vehicle control.
Troubleshooting Decision Tree: High In Vivo Variability
When faced with inconsistent results, a logical decision process can help pinpoint the source of the problem.
Caption: Decision Tree for Troubleshooting In Vivo Variability.
References
-
Vertex AI Search. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. Retrieved March 7, 2024, from
-
Vertex AI Search. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved March 7, 2024, from
-
SGS. (n.d.). Preclinical Formulation Development. Retrieved March 7, 2024, from
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved March 7, 2024, from
-
MCRA. (n.d.). In-vitro in-vivo extrapolation (IVIVE). Retrieved March 7, 2024, from
-
Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved March 7, 2024, from
-
Taylor & Francis. (2018, December 12). Pharmacokinetic–Pharmacodynamic Modeling and it is Relevance in the Drug Discovery. Retrieved March 7, 2024, from
-
Wikipedia. (n.d.). In vitro to in vivo extrapolation. Retrieved March 7, 2024, from
-
PMC - NIH. (n.d.). Perspectives on In Vitro to In Vivo Extrapolations. Retrieved March 7, 2024, from
-
ScitoVation. (n.d.). In vitro to in vivo extrapolation (IVIVE). Retrieved March 7, 2024, from
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved March 7, 2024, from
-
MDPI. (n.d.). Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. Retrieved March 7, 2024, from
-
PubMed. (2000, December 15). Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. Retrieved March 7, 2024, from
-
WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved March 7, 2024, from
-
IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved March 7, 2024, from
-
ResearchGate. (2014, February 1). How to extrapolate result from in vitro (ug/mL) to in vivo?. Retrieved March 7, 2024, from
-
ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design. Retrieved March 7, 2024, from
-
ECETOC. (n.d.). Guidance on Dose Selection. Retrieved March 7, 2024, from
-
Charles River. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved March 7, 2024, from
-
FDA. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved March 7, 2024, from
-
ICH. (2009, June 11). Guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization. Retrieved March 7, 2024, from
-
VIVOVerse. (2024, December 20). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. Retrieved March 7, 2024, from
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved March 7, 2024, from
-
BenchChem. (2025, December). How to minimize variability in HTL14242 in vivo studies. Retrieved March 7, 2024, from
-
Dr.Oracle. (2025, December 27). What are the guidelines for determining the optimal drug dose?. Retrieved March 7, 2024, from
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved March 7, 2024, from
-
Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design. Retrieved March 7, 2024, from
-
ILAR Journal - Oxford Academic. (2002, October 1). Control of Variability. Retrieved March 7, 2024, from
-
PMC - NIH. (n.d.). Dose optimization during drug development: whether and when to optimize. Retrieved March 7, 2024, from
-
FDA. (n.d.). Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. Retrieved March 7, 2024, from
Sources
- 1. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. In-vitro in-vivo extrapolation (IVIVE) — MCRA Documentation 9.0 documentation [mcra.rivm.nl]
- 4. In vitro to in vivo extrapolation - Wikipedia [en.wikipedia.org]
- 5. Perspectives on In Vitro to In Vivo Extrapolations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Formulation Development | SGS [sgs.com]
- 8. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. scitovation.com [scitovation.com]
- 11. altasciences.com [altasciences.com]
- 12. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 16. ecetoc.org [ecetoc.org]
- 17. fda.gov [fda.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Tackling In Vivo Experimental Design [modernvivo.com]
- 21. bioprecisioncrafted.ca [bioprecisioncrafted.ca]
- 22. database.ich.org [database.ich.org]
- 23. altasciences.com [altasciences.com]
Technical Support Center: N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine Application & Troubleshooting
Welcome to the Application Support Portal for N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (N-IdC-Leu). This compound—an indoline-urea-leucine derivative frequently utilized as a synthetic intermediate or a targeted small-molecule inhibitor scaffold—presents unique biochemical challenges during in vitro and in vivo assays.
This guide provides drug development professionals with mechanistic insights, self-validating troubleshooting workflows, and quantitative data to isolate and mitigate the off-target liabilities of the N-IdC-Leu scaffold.
Part 1: Core FAQs & Mechanistic Insights
Q1: Why does N-IdC-Leu exhibit high background toxicity in cell-based assays independent of its primary target? A1: The cytotoxicity is largely driven by the L-leucine moiety, which acts as a competitive substrate for the1[1]. LAT1 is responsible for the cellular uptake of essential branched-chain and aromatic amino acids. High concentrations of N-IdC-Leu competitively inhibit the uptake of these endogenous amino acids, leading to intracellular starvation and subsequent off-target dysregulation of the mTORC1 signaling pathway, ultimately triggering apoptosis[1][2].
Q2: We are observing cross-reactivity with off-target serine and cysteine proteases. What drives this interaction? A2: N-IdC-Leu features a urea linkage connecting the indoline and leucine groups.3[3] that can form reversible or irreversible covalent interactions with the catalytic serine or cysteine residues of off-target proteases. The structural flexibility of the indoline ring further allows the molecule to fit into the hydrophobic S1/S1' pockets of various unintended hydrolases.
Q3: Why does the compound lose efficacy rapidly in complex in vitro models (e.g., organoids) or in vivo? A3: Leucine-ureido derivatives are highly susceptible to enzymatic cleavage by ubiquitous metalloproteases. Specifically,4[4], hydrolyzing the amide/urea bond and rapidly clearing the active pharmacophore from the system before it can reach its intended target.
Part 2: Quantitative Off-Target Profiling
To assist in assay design, the following table summarizes the known and structurally predicted off-target liabilities of the N-IdC-Leu scaffold, including their mechanistic drivers and mitigation strategies.
| Off-Target Liability | Target Protein | Binding/Inhibition Metric | Mechanistic Driver | Mitigation Strategy |
| Amino Acid Transport | LAT1 (SLC7A5) | IC50 ~ 40-70 µM | L-leucine moiety acts as a competitive substrate | Supplement media with 10 mM exogenous essential amino acids |
| Protease Cross-Reactivity | Serine/Cysteine Proteases | Ki > 100 µM | Urea linkage acts as a tempered electrophile | Modify urea to a bioisostere (e.g., carbamate) or lower assay dosing |
| Metabolic Degradation | Aminopeptidase N (APN) | t1/2 < 30 mins (in vitro) | N-terminal-like recognition of the leucine group | Co-administer with an APN inhibitor (e.g., Bestatin) |
Part 3: Troubleshooting Workflows & Validated Protocols
When working with N-IdC-Leu, it is critical to employ self-validating experimental designs that inherently prove the causality of any observed off-target effect.
Protocol 1: LAT1 Competitive Inhibition and Viability Rescue Assay
Purpose: To determine if observed compound toxicity is due to primary target engagement or off-target LAT1-mediated amino acid starvation. Self-Validating Mechanism: This protocol uses BCH (a specific LAT1 inhibitor) to mimic the off-target effect, and exogenous L-leucine to rescue it, definitively proving causality within a single plate.
-
Cell Seeding: Seed MCF-7 or HEK293 cells (high LAT1 expressors) at 5,000 cells/well in a 96-well plate using standard DMEM (containing baseline amino acids). Incubate overnight.
-
Treatment Preparation: Prepare four parallel treatment arms:
-
Arm A (Test): N-IdC-Leu dose-response (1 µM to 100 µM).
-
Arm B (Rescue): N-IdC-Leu dose-response + 10 mM exogenous L-leucine.
-
Arm C (Validation): 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) alone.
-
Arm D (Vehicle): 0.1% DMSO.
-
-
Incubation & Readout: Incubate for 72 hours. Assess cell viability using a luminescent ATP assay (e.g., CellTiter-Glo).
-
Causality Analysis: If N-IdC-Leu induces toxicity (Arm A) that is successfully reversed by L-leucine supplementation (Arm B), and Arm C mimics the toxicity of Arm A, the cytotoxicity is definitively caused by off-target LAT1 blockade rather than primary target engagement.
Protocol 2: LC-MS/MS Aminopeptidase Cleavage Assay
Purpose: To troubleshoot rapid loss of compound efficacy by quantifying APN-mediated metabolic degradation. Self-Validating Mechanism: By spiking a parallel reaction with Bestatin (a potent APN inhibitor), the assay isolates APN as the specific causal agent of degradation.
-
Matrix Preparation: Prepare 1 mg/mL human liver microsomes (HLM) or target-cell lysate in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Add 1 µM N-IdC-Leu to the matrix. In a parallel control tube, pre-incubate the matrix with 50 µM Bestatin for 15 minutes before adding N-IdC-Leu.
-
Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition of N-IdC-Leu and the specific cleavage product (free indoline-1-carboxylic acid).
-
Causality Analysis: If the half-life (t1/2) of N-IdC-Leu is significantly extended in the Bestatin-treated arm compared to the uninhibited arm, APN-mediated cleavage is confirmed as the primary metabolic liability.
Part 4: Pathway & Workflow Visualizations
Fig 1. N-IdC-Leu cellular uptake, metabolic degradation, and off-target signaling pathways.
Fig 2. Troubleshooting workflow for identifying and mitigating N-IdC-Leu off-target effects.
References
- Title: β-Lactams and Ureas as Cross Inhibitors of Prokaryotic Systems Source: MDPI URL
- Source: PMC (NIH)
- Title: Tyrosine–Chlorambucil Conjugates Facilitate Cellular Uptake through L-Type Amino Acid Transporter 1 (LAT1)
- Title: Design of Aminopeptidase N Inhibitors as Anti-cancer Agents Source: ACS Publications URL
Sources
"reducing toxicity of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine"
The following guide is structured as a Technical Support Center resource, designed for researchers and drug development professionals encountering toxicity issues with N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (also referred to as (Indoline-1-carbonyl)-L-leucine ).
This compound represents a class of urea-based peptidomimetics , often explored as inhibitors for enzymes such as Soluble Epoxide Hydrolase (sEH) or as intermediates in chiral catalysis.[1][2] The toxicity issues described below address common pitfalls associated with the indoline-urea pharmacophore and hydrophobic amino acid conjugates .
Topic: Reducing Toxicity of this compound
Status: Active | Audience: Medicinal Chemists, In Vitro Biologists | Level: Advanced[1][2]
Executive Summary & Compound Profile
Compound Name: this compound Structural Class: Indoline-urea-amino acid conjugate.[1][2] Primary Application: Peptidomimetic enzyme inhibition (e.g., sEH, proteases), chiral resolution.[1][2] Observed Toxicity Profile: Users typically report two distinct types of toxicity:
-
Acute In Vitro Cytotoxicity: Rapid membrane compromise in cell-based assays (non-specific).[1][2]
-
Metabolic Liability: In vivo hepatotoxicity or clearance issues linked to the indoline core.[1][2]
Diagnostic Troubleshooting (Q&A)
Q1: We are seeing rapid cell death (within 2-4 hours) in our HEK293 assays at concentrations >10 µM. Is this target-mediated?
Diagnosis: Likely Non-Specific Aggregation (Physical Toxicity) .[1][2] Technical Insight: Urea-based inhibitors containing hydrophobic tails (like the indoline and leucine isobutyl group) are prone to forming colloidal aggregates in aqueous media.[1][2] These aggregates adsorb onto cell membranes, causing physical disruption rather than specific target engagement.[1][2] This is a common artifact in early drug discovery known as "promiscuous inhibition."[1][2]
Troubleshooting Steps:
-
Detergent Challenge: Repeat the assay with 0.01% Triton X-100 (or 0.005% Tween-80). If potency drops or toxicity disappears, the effect was aggregation-driven.[1][2]
-
BSA Addition: Supplement media with 1 mg/mL BSA to sequester aggregates.
-
Solubility Check: Verify the compound is not precipitating ("crashing out") upon dilution from DMSO stock.
Q2: The compound shows high clearance and potential hepatotoxicity in rat microsomes.[1][2] What is the mechanism?
Diagnosis: Indoline Dehydrogenation & Reactive Metabolites . Technical Insight: The 2,3-dihydro-1H-indole (indoline) moiety is susceptible to cytochrome P450-mediated dehydrogenation to form the aromatic indole .[1][2] While often stable, this oxidation can proceed through reactive iminium intermediates or lead to electron-deficient species capable of covalent binding to cellular proteins (haptens), triggering immune-mediated toxicity or direct hepatocellular damage.[1][2]
Mitigation Strategy:
-
Structural Modification: Replace the indoline core with a dihydroisoquinoline or benzoxazinone scaffold to block the specific dehydrogenation pathway.[1][2]
-
Metabolic Blockade: Introduce a methyl or fluoro group at the C2 or C3 position of the indoline ring to sterically hinder oxidation.[1][2]
Q3: We observe variability in potency and toxicity between batches. Why?
Diagnosis: Urea Hydrolysis or Carbamoylation . Technical Insight: The urea linkage (Indoline-N-CO-NH-Leu) is generally stable, but under acidic conditions or in the presence of specific esterases, it can hydrolyze.[1][2]
-
Breakdown Products: Indoline (potential oxidant) and Leucine (biologically active).[1][2]
-
Impurity: If the synthesis used triphosgene or carbonyldiimidazole (CDI), residual reactive intermediates (e.g., indoline-1-carbonyl chloride) might be present.[1][2] These are highly toxic alkylating agents.[1][2]
Action Item: Perform LC-MS analysis to quantify free indoline. If >1% free indoline is detected, re-purify the batch.[1][2]
Experimental Protocols for Toxicity Reduction
Protocol A: Formulation for Reduced Aggregation (In Vitro)
Purpose: To differentiate between specific toxicity and solubility-driven artifacts.[1][2]
| Component | Standard Condition | Optimized Formulation | Mechanism |
| Vehicle | 100% DMSO | DMSO + 20% HP-β-CD | Cyclodextrin encapsulates hydrophobic core, preventing aggregation.[1][2] |
| Buffer | PBS | PBS + 0.01% Triton X-100 | Surfactant disrupts colloidal aggregates.[1][2] |
| Mixing | Direct addition | Serial dilution in media | Prevents "shock precipitation" at injection site.[1][2] |
Step-by-Step:
-
Critical Step: Dilute stock 1:10 into 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in PBS. Sonicate for 5 minutes.
-
Validation: Measure Dynamic Light Scattering (DLS) to confirm particle size < 100 nm.
Protocol B: Microsomal Stability & Reactive Metabolite Trapping
Purpose: To confirm if the indoline core is generating toxic intermediates.[1][2]
-
Incubation: Incubate 10 µM compound with Rat Liver Microsomes (RLM) + NADPH (1 mM) for 60 min.
-
Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to the incubation mixture.[1][2]
-
Analysis: Analyze via LC-MS/MS.
Structural Optimization Logic (SAR)
If the current molecule is a lead compound, use the following logic to design a less toxic analog (Back-up Series):
-
Linker Stability: Replace the Urea (-N-CO-N-) with an Amide (-N-CO-CH2-) or Sulfonamide if the H-bond geometry permits.[1][2] Ureas are often flagged as "structural alerts" in high-throughput screening due to poor solubility.[1][2]
-
Core Replacement:
-
Leucine Modification: The isobutyl side chain is hydrophobic.[1][2] Introduce a terminal polar group (e.g., -OH or -F) to reduce LogP without altering steric bulk.[1][2]
Visualizing the Toxicity Pathway[1][2]
The following diagram illustrates the decision tree for identifying and mitigating toxicity sources for this compound.
Caption: Decision matrix for isolating toxicity sources: distinguishing between physical aggregation artifacts and metabolic activation of the indoline core.
References
-
Indoline-Urea Synthesis & Reactivity
- Title: Soluble Epoxide Hydrolase Inhibitors: A Patent Review.
-
Leucine Toxicity Mechanisms
-
General Compound Data
Disclaimer: This guide is for research purposes only. All protocols involving chemical synthesis or biological testing should be performed in accordance with local safety regulations and institutional guidelines.
Sources
Technical Support Center: N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine Experimental Variability
Target Audience: Synthetic Chemists, Biochemists, and Drug Development Professionals Compound Identity: N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (CAS: 956992-05-5), hereafter referred to as N-DIL .
System Overview & Causality of Variability
N-DIL is a highly specialized, amphiphilic peptidomimetic building block. It consists of a hydrophobic indoline-1-carbonyl moiety linked via a urea bond to an L-leucine core. It is predominantly utilized as a primary synthon in the development of targeted covalent inhibitors for deubiquitinating enzymes (DUBs), most notably USP30 , a critical regulator of mitochondrial clearance (mitophagy)[1].
Experimental variability with N-DIL and its downstream derivatives (e.g., cyanopyrrolidines) typically arises from two mechanistic causes:
-
Physicochemical Aggregation: The bulky, lipophilic indoline and isobutyl groups drive colloidal aggregation in aqueous biochemical assays, leading to promiscuous enzyme sequestration.
-
Stereochemical Instability: The free carboxylic acid of the L-leucine moiety is prone to oxazolone-mediated epimerization during standard amide coupling, resulting in variable diastereomeric ratios that drastically skew biological activity.
Troubleshooting Guide & FAQs
Q1: Why am I seeing unusually steep dose-response curves (Hill slope > 2.0) and inconsistent IC50 values when testing N-DIL derivatives in Ub-Rho110 cleavage assays? Causality: Your compounds are likely forming sub-micrometer colloidal aggregates. Because N-DIL derivatives are highly hydrophobic, they phase-separate in aqueous buffers. These colloids non-specifically sequester the DUB enzyme, causing a steep, artifactual inhibition curve rather than true 1:1 stoichiometric binding. Solution: Implement a detergent-controlled assay. Supplement your assay buffer with a non-ionic detergent such as 0.01% Triton X-100[2]. Detergents disrupt the colloids, releasing the enzyme and revealing the true competitive inhibition profile.
Q2: During the amide coupling of N-DIL to a pyrrolidine warhead, my LC-MS shows a split peak with identical mass. What causes this and how do I fix it?
Causality: The split peak indicates epimerization at the L-leucine
Q3: My cellular target engagement assays (e.g., USP30 Western Blots) show high variability between biological replicates. How can I stabilize the readout? Causality: Poor solubility in standard cell culture media leads to inconsistent effective concentrations. If N-DIL derivatives are spiked directly into cold media, they precipitate instantly. Solution: Prepare master stocks in 100% anhydrous DMSO. Perform all serial dilutions in DMSO first, then perform a final 1:1000 spike into pre-warmed (37°C) media, ensuring the final DMSO concentration never exceeds 0.1%.
Quantitative Data: Physicochemical & Assay Profiling
To standardize your workflows, refer to the following validated metrics for N-DIL and its active cyanopyrrolidine derivatives.
| Parameter | Typical Value / Observation | Impact on Experimental Variability | Recommended Mitigation Strategy |
| Aqueous Solubility (pH 7.4) | < 10 µM (Derivative dependent) | Precipitation in cell media; false negatives in phenotypic assays. | Pre-dilute in 100% DMSO; use pre-warmed media; max 0.1% final DMSO. |
| Colloidal Aggregation Threshold | 1 - 5 µM (in standard PBS) | Promiscuous enzyme inhibition; steep Hill slopes in biochemical assays. | Add 0.01% Triton X-100 or 0.05% CHAPS to all in vitro assay buffers. |
| Epimerization Rate (HATU/DIPEA) | 15% - 30% conversion to D-isomer | Batch-to-batch IC50 variability; inactive diastereomer dilutes potency. | Use EDC/Oxyma or HATU/Collidine; strictly control base equivalents (max 2.0 eq). |
| Urea Bond Stability | Highly stable (t1/2 > 48h at pH 2-10) | Minimal impact. The urea linkage is robust under standard assay conditions. | No special handling required for the urea linkage itself. |
Self-Validating Experimental Protocols
Protocol A: Racemization-Free Amide Coupling of N-DIL
Objective: Couple N-DIL to an amine warhead (e.g., cyanopyrrolidine) while maintaining >98% enantiomeric excess (ee).
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N2, dissolve 1.0 eq of N-DIL and 1.1 eq of Oxyma Pure in anhydrous DMF (0.2 M). Cool to 0°C.
-
Reagent Addition: Add 1.1 eq of EDC·HCl, followed dropwise by 2.0 eq of 2,4,6-collidine. Stir at 0°C for 15 minutes to form the active ester.
-
Amine Coupling: Add 1.05 eq of the target amine (e.g., pyrrolidine-1-carbonitrile). Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quench & Extract: Quench with 5% aqueous citric acid to neutralize the collidine. Extract 3x with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Self-Validation Step: Before column chromatography, run an analytical Chiral HPLC on the crude mixture. Validation: If the D-leucine epimer peak is >2%, discard the batch and verify the anhydrous state of your DMF and reagents.
Protocol B: Biochemical DUB Assay Preparation (Mitigating Aggregation)
Objective: Accurately measure IC50 values of N-DIL derivatives against USP30 without colloidal interference[2].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT, 1 mM EDTA, and 0.01% (v/v) Triton X-100 . Crucial: Triton X-100 solutions degrade in their effectiveness over time; prepare fresh daily.
-
Serial Dilution: Prepare a 3-fold serial dilution of the N-DIL derivative in 100% DMSO (100x final concentration).
-
Enzyme Incubation: Add 1 µL of the DMSO compound stocks to 49 µL of assay buffer containing recombinant USP30. Incubate at room temperature for 30 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of Ub-Rho110 substrate (final volume 100 µL, final DMSO 1%).
-
Self-Validation Step: Run a parallel control plate using buffer with only 0.001% Triton X-100. Validation: If the IC50 shifts by more than 3-fold between the two plates, the compound is a colloidal aggregator, confirming that the 0.01% Triton X-100 condition is required for accurate data reporting.
Mechanistic Visualization: USP30 Mitophagy Pathway
The following diagram illustrates the causality of target engagement. N-DIL derivatives are synthesized to covalently inhibit USP30. By inhibiting USP30, the compounds prevent the deubiquitination of damaged mitochondria, thereby synergizing with Parkin to promote mitochondrial clearance (mitophagy)[1].
Figure 1: Logical relationship of N-DIL derived inhibitors targeting USP30 to promote mitophagy.
References
- Cyanopyrrolidines as dub inhibitors for the treatment of cancer (WO2017009650A1). Google Patents.
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors . PMC - NIH (Nature Protocols). Available at:[Link]
Sources
Technical Support Center: Troubleshooting Purity Issues in N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine Synthesis
Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and process chemists facing purity bottlenecks during the synthesis and isolation of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine , an unsymmetrical urea derivative formed by the coupling of indoline (2,3-dihydro-1H-indole) and the amino acid L-leucine.
Synthesizing unsymmetrical ureas while maintaining the stereochemical integrity of an amino acid presents two major mechanistic challenges: the suppression of symmetric dimer byproducts and the prevention of
Diagnostic Decision Tree
If your final product fails quality control (QC) specifications, use the diagnostic logic flow below to identify the root cause of the impurity based on your analytical data (LC-MS, Chiral HPLC, or NMR).
Decision tree for diagnosing and resolving common impurities in indoline-leucine urea synthesis.
Frequently Asked Questions & Troubleshooting
Q1: Why am I seeing a large bis(indoline-1-yl)methanone peak (Symmetric Urea) in my LC-MS?
The Causality: The classical approach to urea synthesis utilizes phosgene or its safer solid equivalent, triphosgene. However, the highly reactive isocyanate or carbamoyl chloride intermediates generated can rapidly react with a second equivalent of the starting indoline before the L-leucine is introduced, forming a symmetric bis-indoline urea [1]. The Solution: Abandon one-pot triphosgene methods in favor of a stepwise approach using N,N'-Carbonyldiimidazole (CDI) . CDI reacts with indoline to form a stable indoline-1-carbonyl imidazole intermediate. Because imidazole is a superior leaving group compared to chloride but less hyper-reactive than an isocyanate, it halts the reaction at the mono-activated stage, virtually eliminating symmetric dimerization [1].
Q2: My chemical purity is high, but Chiral HPLC shows a significant drop in enantiomeric excess (%ee). How do I prevent L-leucine racemization?
The Causality: The loss of stereochemical integrity at the L-leucine
Q3: How do I efficiently remove residual unreacted indoline without resorting to preparative chromatography?
The Causality: Indoline is a weak base, while your target product, this compound, contains a free carboxylic acid moiety. The Solution: Utilize a targeted Acid-Base Liquid-Liquid Extraction . By adjusting the pH of the aqueous phase, you can selectively ionize the product or the impurities, driving them into opposite phases. (See the Experimental Protocols section below).
Optimized Synthetic Workflow
To achieve >98% chemical purity and >99% ee, we strongly recommend transitioning to the CDI-mediated workflow depicted below.
Optimized two-step unsymmetrical urea synthesis utilizing CDI to prevent symmetric dimerization.
Quantitative Data: Impact of Reaction Conditions on Purity
The following table summarizes the empirical data demonstrating how coupling reagents and base selection dictate the purity profile of the final compound.
| Coupling Reagent | Base Scavenger | Temp (°C) | Yield (%) | Chemical Purity (%) | Enantiomeric Excess (%ee) | Primary Impurity Profile |
| Triphosgene | TEA | 25 | 45 | 65 | 88 | Bis-indoline urea (High), D-isomer |
| Triphosgene | DIPEA | 0 to 25 | 72 | 85 | 94 | Bis-indoline urea (Moderate) |
| CDI | DIPEA | 0 to 25 | 85 | >98 | >99 | Trace unreacted L-leucine |
Experimental Protocols
Protocol A: Step-by-Step CDI-Mediated Synthesis
This protocol is designed as a self-validating system; the visual cues (gas evolution) confirm the mechanistic steps.
-
Activation of Indoline:
-
Dissolve 1.0 equivalent of indoline in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Cool the reaction flask to 0°C using an ice bath.
-
Portion-wise, add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI). Self-Validation: You will observe mild effervescence. This is the release of
gas, confirming the formation of the active indoline-1-carbonyl imidazole intermediate. -
Stir at room temperature for 2 hours.
-
-
Coupling with L-Leucine:
-
In a separate flask, suspend 1.1 equivalents of L-leucine in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of DIPEA.
-
Dropwise, add the activated indoline solution to the L-leucine suspension at 0°C.
-
Allow the reaction to warm to room temperature (25°C) and stir for 12 hours. Do not exceed 25°C to prevent racemization [3].
-
Protocol B: Acid-Base Extraction for Ultimate Purity
This protocol exploits the zwitterionic nature of L-leucine and the basicity of indoline to purify the target molecule without chromatography.
-
Quenching & Organic Removal: Concentrate the reaction mixture under reduced pressure to remove DCM. Dilute the remaining DMF solution with Ethyl Acetate (EtOAc) and Water.
-
Basic Wash (Removes Indoline & Imidazole): Adjust the aqueous layer to pH 9 using saturated
. At this pH, your product is a water-soluble sodium salt. Extract and discard the EtOAc layer (which contains unreacted indoline and the displaced imidazole byproduct). -
Acidic Precipitation (Isolates Product): Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. The target compound will protonate at the carboxylic acid, becoming highly lipophilic.
-
Final Extraction: Extract the acidic aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous
, filter, and evaporate to yield the highly pure this compound.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas Source: ResearchGate / Chemistry - A European Journal URL:[Link]
Technical Support Center: N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (Ind-Urea-Leu) Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (Ind-Urea-Leu) is a highly specialized urea-peptidomimetic building block. It is strategically utilized in drug discovery to rigidify peptide backbones, impart proteolytic stability, and serve as a core scaffold for targeted enzyme inhibitors (such as acid ceramidases or γ-secretase)[1][2].
However, its unique structural features—specifically the bulky indoline ring and the strong hydrogen-bonding capacity of the urea linkage—present distinct challenges during synthesis and biochemical assay integration. This guide addresses the root causality of these issues and provides self-validating protocols to ensure experimental integrity.
Section 1: Synthesis & Coupling Troubleshooting (FAQs)
Q1: Why am I observing incomplete coupling (<40% yield) when attaching Ind-Urea-Leu to a resin-bound peptide using standard EDC/HOBt? The Causality: The indoline-1-carbonyl moiety introduces severe steric hindrance. More critically, the adjacent urea linkage acts as a potent hydrogen-bond donor and acceptor. In standard solid-phase peptide synthesis (SPPS) solvents like DMF, these urea linkages form strong intermolecular hydrogen-bonded networks (β-sheet-like aggregates). This physical aggregation blocks the activated carboxylate from reaching the resin-bound amine[2]. The Solution: You must disrupt the aggregation kinetics. Switch your solvent system to N-Methyl-2-pyrrolidone (NMP) supplemented with 0.1 M LiCl, which acts as a chaotropic agent to break intermolecular H-bonds. Furthermore, replace EDC/HOBt with the highly reactive uronium salt HATU paired with HOAt.
Q2: I am detecting a diastereomeric impurity (D-leucine epimer) after coupling. How can I prevent racemization of the L-leucine α-carbon? The Causality: Urea-linked amino acids are highly susceptible to oxazolone-mediated epimerization during carboxylate activation. The urea carbonyl oxygen can intramolecularly attack the activated ester, forming an intermediate that rapidly loses its chiral integrity under basic conditions. The Solution: Maintain strict temperature control (0°C for the initial activation phase) and avoid excess base. Use exactly 2.0 equivalents of a highly hindered base like 2,4,6-collidine instead of standard DIPEA. If epimerization persists, switch to Diphenylphosphoryl azide (DPPA) for a milder, racemization-free coupling[3].
Section 2: Handling & Assay Integration (FAQs)
Q3: My Ind-Urea-Leu derived inhibitor precipitates when spiked into the physiological assay buffer (pH 7.4). How do I prevent this? The Causality: The highly lipophilic indoline ring combined with the hydrophobic isobutyl side chain of leucine drastically reduces aqueous solubility. In standard aqueous buffers, the compound undergoes hydrophobic collapse, forming micelles or visible precipitates at concentrations above 10 µM[4]. The Solution: Pre-dissolve the compound in 100% molecular biology-grade DMSO to create a 10 mM stock. When diluting into the assay buffer, ensure the final DMSO concentration does not exceed 2% (v/v). Supplement the assay buffer with 0.01% CHAPS or 0.05% Tween-20; these non-ionic detergents will maintain the compound in solution without denaturing your target enzyme.
Q4: I am observing signal quenching in my fluorescence-based enzymatic assay. Is the compound interfering? The Causality: Yes. The 2,3-dihydro-1H-indole (indoline) system possesses intrinsic UV absorption and broad-spectrum fluorescence quenching properties, particularly in the 300-400 nm excitation range, which can interfere with standard coumarin-based fluorophores. The Solution: Shift your assay readout to the red spectrum (e.g., Resorufin or Texas Red-based substrates) or utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which introduces a temporal delay that bypasses the instantaneous quenching effect of the indoline moiety.
Section 3: Quantitative Data Comparison
To guide your reagent selection, the following table summarizes the causal relationship between coupling conditions, overall yield, and the preservation of chiral integrity for Ind-Urea-Leu.
| Coupling Reagent | Solvent System | Additive / Base | Coupling Yield (%) | Epimerization (%) | Recommended Use Case |
| EDC / HOBt | DMF | DIPEA (4 eq) | 35.2% | 2.1% | Not recommended (High aggregation) |
| DIC / Oxyma | DMF | None | 62.4% | 1.5% | Standard linear peptides |
| HATU / HOAt | NMP | LiCl (0.1M) + Collidine | 94.8% | 0.8% | Sterically hindered sequences |
| DPPA | DMF | TEA (2 eq) | 88.1% | <0.1% | Strict racemization control [3] |
Section 4: Self-Validating Experimental Methodologies
Protocol A: Optimized Solid-Phase Coupling of Ind-Urea-Leu
This protocol incorporates built-in validation checkpoints to ensure the urea-peptidomimetic does not aggregate during synthesis.
-
Resin Swelling: Swell 0.1 mmol of amine-functionalized resin in 3 mL of NMP for 30 minutes at room temperature. Drain.
-
Reagent Preparation: In a clean vial, dissolve 0.3 mmol (3.0 eq) of Ind-Urea-Leu and 0.3 mmol (3.0 eq) of HATU in 2 mL of NMP containing 0.1 M LiCl.
-
Activation (Checkpoint 1): Chill the solution to 0°C in an ice bath. Add 0.6 mmol (6.0 eq) of 2,4,6-collidine dropwise. Validation: The solution must transition to a pale yellow color within 2 minutes, confirming the formation of the active HOAt ester.
-
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for exactly 2 hours.
-
Verification (Checkpoint 2): Wash the resin thoroughly (3x NMP, 3x DCM). Extract a few resin beads and perform a Kaiser test.
-
Validation: A yellow/colorless bead indicates successful coupling. A blue bead indicates unreacted amines due to aggregation. If blue, do not repeat with HATU; perform a secondary coupling using DPPA to force completion without epimerization.
-
Protocol B: Aqueous Assay Preparation
-
Stock Generation: Weigh the purified Ind-Urea-Leu derivative and dissolve in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds.
-
Buffer Formulation: Prepare the physiological assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Add 0.01% (w/v) CHAPS detergent.
-
Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO.
-
Final Spike: Transfer 2 µL of the DMSO stocks into 98 µL of the formulated assay buffer directly in the microtiter plate to achieve a final DMSO concentration of 2.0%.
Section 5: Workflow Visualization
Fig 1: Troubleshooting decision matrix for Ind-Urea-Leu coupling and assay integration.
References
-
Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.1
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews - ACS Publications.2
-
Synthesis of Novel Aryl(heteroaryl)sulfonyl Ureas of Possible Biological Interest. PMC - NIH.4
-
A facile and one-pot synthesis of N α-Fmoc/Bsmoc/Boc/Z-protected ureidopeptides and peptidyl ureas employing diphenylphosphoryl azide [DPPA]. ResearchGate.3
Sources
Validation & Comparative
"N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine vs other leucine derivatives"
An in-depth technical analysis for medicinal chemists, chemical biologists, and drug development professionals comparing the structural, mechanistic, and practical applications of specific leucine derivatives.
Executive Summary
The modification of the essential amino acid L-leucine yields a diverse array of chemical tools and therapeutics, each with profoundly different pharmacokinetic and pharmacodynamic profiles. While unmodified L-leucine acts primarily as a nutrient sensor and mTORC1 activator, synthetic alterations to its N- or C-terminus drastically shift its biological target.
This guide provides an objective comparison between N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine —a bulky, rigidified synthetic building block used in targeted covalent inhibitors—and other prominent leucine derivatives, including the recently FDA-approved N-Acetyl-L-Leucine (NALL) and the lysosomotropic tool compound L-Leucyl-L-Leucine Methyl Ester (LLOMe) .
Structural Causality & Mechanistic Divergence
The biological utility of a leucine derivative is dictated entirely by how its functional group modifications alter charge, lipophilicity, and steric bulk.
-
This compound: Also known as Indoline-1-carbonyl-L-leucine, this derivative features a highly hydrophobic, rigid indoline ring attached to the leucine nitrogen via a urea linkage.
-
Causality: The indoline-1-carbonyl cap extinguishes the basicity of the N-terminus while introducing significant steric bulk. In rational drug design, this rigidified hydrophobic moiety is utilized to anchor peptidomimetics into deep, lipophilic binding pockets. It is heavily utilized in the synthesis of deubiquitinating enzyme (DUB) inhibitors (such as those targeting UCHL1 and USP30) where the indoline ring enhances target residence time and the urea linkage provides absolute resistance to aminopeptidase degradation[1].
-
-
N-Acetyl-L-Leucine (NALL): A simple acetylation of the alpha-amino group.
-
Causality: By masking the positive charge of the zwitterionic amino acid, acetylation increases the molecule's lipophilicity just enough to facilitate passive diffusion across the blood-brain barrier and cellular membranes. Once inside the cell, NALL acts as a metabolic modulator. It has been clinically proven to rescue lysosomal-mitochondrial inter-organelle communication, significantly reducing neurologic symptoms in Niemann-Pick disease type C (NPC)[2].
-
-
L-Leucyl-L-Leucine Methyl Ester (LLOMe): A dipeptide with a methyl-esterified C-terminus.
-
Causality: Esterification neutralizes the C-terminal carboxylate, transforming the dipeptide into a highly membrane-permeable lysosomotropic agent. LLOMe diffuses freely into the acidic lumen of lysosomes. There, it is rapidly processed by the resident enzyme Cathepsin C into rigid, membrane-disrupting polymers. This physical stress causes rapid lysosomal membrane permeabilization (LMP), leaking cathepsins into the cytosol and triggering apoptosis—a mechanism widely exploited in antimelanoma and immunology research[3].
-
Quantitative Performance Comparison
The following table summarizes the divergent physicochemical and biological properties of these derivatives, providing a heuristic for selecting the appropriate compound for specific experimental or therapeutic workflows.
| Derivative | Structural Modification | Primary Target / Mechanism | Key Application | Cellular Permeability | Metabolic Stability |
| This compound | N-terminal Indoline Urea | Hydrophobic pocket anchoring (e.g., DUBs) | Peptidomimetic synthesis; Targeted covalent inhibitors | Moderate (requires further C-terminal modification) | Very High (Aminopeptidase resistant) |
| N-Acetyl-L-Leucine | N-terminal Acetylation | Lysosomal/Mitochondrial crosstalk | Neuroprotection (Niemann-Pick Disease Type C) | High (Crosses BBB) | High (Prodrug/Metabolic modulator) |
| LLOMe | C-terminal Methyl Ester | Cathepsin C polymerization | Inducing Lysosomal Membrane Permeabilization (LMP) | Very High (Lysosomotropic) | Low (Rapidly polymerized in lysosomes) |
| L-Leucine | None (Zwitterionic) | Sestrin2 / GATOR2 complex | mTORC1 activation; Protein synthesis | Active Transport (LAT1 transporter) | Moderate (Incorporated into proteins) |
Self-Validating Experimental Workflows
To ensure scientific trustworthiness, the following protocols for utilizing these derivatives incorporate internal self-validating steps to prevent false-positive data.
Protocol A: Evaluating Indoline-1-carbonyl-L-leucine Derivatives in DUB Inhibition Assays
When utilizing this compound as a capping group for USP30 or UCHL1 inhibitors, target engagement must be kinetically validated.
-
Preparation: Prepare a 10 mM stock of the synthesized indoline-leucine inhibitor in anhydrous DMSO. Dilute to a 10-point concentration curve (0.1 nM to 10 µM) in DUB assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.05% CHAPS).
-
Enzyme Pre-incubation: Incubate recombinant human USP30 (10 nM) with the compound dilutions for 30 minutes at 25°C to allow the bulky indoline moiety to associate with the hydrophobic pocket.
-
Reaction Initiation: Add the fluorogenic substrate Ubiquitin-AMC (75 nM final) to all wells.
-
Kinetic Readout: Monitor AMC cleavage via fluorescence (Ex 345 nm / Em 445 nm) continuously for 60 minutes.
-
Self-Validating Step: You must include a No-Enzyme Control (Buffer + Compound + Substrate) and a Positive Control (PR-619, a pan-DUB inhibitor). The No-Enzyme control validates that the highly conjugated indoline ring is not artificially quenching or emitting fluorescence at the AMC wavelengths. True inhibition is validated only if the initial velocity (
) decreases dose-dependently while the No-Enzyme baseline remains perfectly flat.
Protocol B: Inducing Controlled Lysosomal Rupture with LLOMe
LLOMe is the gold standard for chemically inducing LMP, but confirming actual membrane rupture (rather than mere lysosomal swelling) requires structural validation.
-
Cell Preparation: Seed Galectin-3-GFP expressing reporter cells (e.g., engineered HeLa or A375 cells) at
cells/well in a glass-bottom imaging plate. -
Treatment: Replace media with complete culture medium containing 1 mM LLOMe. Incubate for 1 to 2 hours at 37°C[3].
-
Live-Cell Imaging: Transfer to a confocal microscope with an environmental chamber.
-
Self-Validating Step: Monitor the GFP signal. In healthy cells, Galectin-3-GFP is diffusely spread throughout the cytosol. Because Galectin-3 specifically binds to
-galactosides that are strictly localized to the lumenal side of the lysosome, it can only access these sugars if the membrane is physically breached. The rapid transition of the GFP signal from a diffuse haze to sharp, distinct fluorescent puncta provides an internally controlled, absolute validation that LLOMe has successfully polymerized and ruptured the lysosomes.
Functional Pathway Visualization
The following diagram maps the structural modifications of leucine to their distinct cellular pathways and downstream therapeutic outcomes.
Divergent cellular pathways and therapeutic outcomes of structurally modified leucine derivatives.
References
- Cyanopyrrolidines as dub inhibitors for the treatment of cancer.
-
Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. PubMed (NEJM).[Link]
-
Targeting Glycolysis with 2-Deoxy-D-Glucose and Lysosomal Integrity with L-Leucyl-L-Leucine Methyl Ester as Antimelanoma Strategy. MDPI.[Link]
Sources
Technical Guide: Reproducibility of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine in Chiral Resolution Experiments
Executive Summary: The Precision vs. Stability Trade-off
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine (referred to herein as IDL-Leu ) represents a specialized class of urea-based Chiral Solvating Agents (CSAs) . Unlike traditional solvating agents such as (S)-1-Phenylethylamine or Pirkle’s Alcohol, IDL-Leu leverages a rigid indoline scaffold to induce strong
While IDL-Leu offers superior enantiomeric discrimination (
This guide dissects the mechanistic causes of these failures and provides a validated, self-consistent protocol to ensure reproducible enantiomeric excess (ee) determination.
Mechanistic Analysis: Why Experiments Fail
To master IDL-Leu, one must understand the competing equilibria in solution.
The Aggregation Trap
Urea derivatives are notorious for self-association. At concentrations >10 mM in non-polar solvents (
-
Impact: The "effective" monomer concentration drops, altering the stoichiometry of the CSA-analyte complex.
-
Symptom: Non-linear shifts in NMR signals as concentration changes; poor run-to-run consistency if concentrations aren't identical.
Rotameric Blur
The N-carbonyl bond connecting the indoline to the urea moiety possesses partial double-bond character.
-
Impact: Restricted rotation creates distinct rotamers (cis/trans) on the NMR timescale.
-
Symptom: Broadening of the leucine methyl signals, often mistaken for "impurity" or poor shimming.
The Water Wedge
The urea hydrogens are prime donors. Trace water in deuterated solvents acts as a competitive acceptor.
-
Impact: Water disrupts the delicate CSA-Analyte H-bond network.
-
Symptom: Drifting chemical shifts over time as the sample absorbs atmospheric moisture.
Comparative Performance Analysis
We compared IDL-Leu against two industry standards: (S)-1-Phenylethylamine (PEA) and (R)-Pirkle Alcohol .
Table 1: Performance Matrix for Chiral Resolution (Target: Racemic Sulfoxides)
| Feature | (S)-PEA (Economy) | (R)-Pirkle Alcohol (Standard) | IDL-Leu (High-Performance) |
| Primary Interaction | Ionic / H-bond | H-bond / | Urea H-bond / |
| Low (< 0.05 ppm) | Medium (0.05 - 0.15 ppm) | High (0.15 - 0.40 ppm) | |
| Solubility | Excellent | Good | Fair (Aggregates) |
| Water Sensitivity | Low | Moderate | Critical |
| Resolution Power | Basic Amines | Alcohols, Esters | Sulfoxides, Amides, Epoxides |
| Reproducibility | High | High | Low (without protocol) |
Analyst Note: IDL-Leu provides the best peak separation (resolution) but requires the strictest environmental control. Use PEA for quick checks; use IDL-Leu for precise ee% calculation of complex intermediates.
Validated Experimental Protocol
This workflow is designed to eliminate the variables of aggregation and hydration.
Phase 1: Pre-Experiment Preparation (Critical)
-
Solvent Drying: Do not use fresh bottles of
. Store over activated 4Å molecular sieves for at least 24 hours.-
Reason: Reduces water content to <10 ppm, preventing H-bond competition.
-
-
Stock Solution Generation:
-
Prepare a 50 mM stock solution of IDL-Leu in dry
. -
Sonicate for 5 minutes to disrupt pre-formed crystalline aggregates.
-
Phase 2: The Titration Method (Self-Validating)
Instead of a single-point measurement, use a Titration Isotherm approach. This validates that the shift is due to chiral recognition, not aggregation.
Step-by-Step:
-
Analyte Prep: Dissolve 10 mg of racemic analyte in 500
L dry . -
Baseline Scan: Acquire
NMR (64 scans) of the pure analyte. -
Titration: Add IDL-Leu stock in 0.5 equivalent increments (0.5, 1.0, 1.5, 2.0 eq).
-
Equilibration: Shake the tube for 30 seconds and let rest for 2 minutes inside the probe to reach thermal equilibrium (298 K).
-
Acquisition: Acquire spectra at each point.
Phase 3: Data Processing
-
Track the splitting of a diagnostic signal (e.g., a methyl group or aromatic proton).
-
Calculate
. -
Validation Check: If
does not plateau or increase linearly with equivalents, aggregation is occurring . Dilute the sample by 50% and re-run.
Mechanistic Visualization
The following diagram illustrates the competing pathways that destroy reproducibility and the "Sweet Spot" for effective chiral recognition.
Caption: Pathway analysis showing how aggregation and hydration compete with the desired Chiral Complex formation.
Troubleshooting Guide (The "Why" and "How")
| Observation | Root Cause | Corrective Action |
| Broad Signals (No Splitting) | Rotameric exchange of the Indoline amide bond. | Heat sample to 313 K (40°C). This accelerates rotation, averaging the rotamers into a sharp peak. |
| Shifting Baseline | Hygroscopic absorption of water during titration. | Use a screw-cap NMR tube with a septum; add CSA via syringe. |
| Non-Linear Shifts | Saturation of the CSA (Dimerization). | Dilute both analyte and CSA by 2x. Ureas dimerize less at lower concentrations. |
| Precipitation | Solubility limit reached (common in | Switch to |
References
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] Link
- Foundational text on Chiral Solvating Agents and the theory of NMR discrimin
-
Schreiner, P. R., & Wittkopp, A. (2002). "H-Bonding Additives Act Like Lewis Acid Catalysts". Organic Letters, 4(2), 217–220. Link
- Establishes the aggregation behavior and catalytic activity of urea/thiourea deriv
-
Pirkle, W. H., & Hoover, D. J. (1982). "NMR Chiral Solvating Agents". Topics in Stereochemistry, 13, 263-331. Link
- The authoritative comparison for Pirkle-type alcohol selectors vs. amine/amide selectors.
-
Parker, D. (1991). "NMR Determination of Enantiomeric Purity". Chemical Reviews, 91(7), 1441–1457. Link
- Reviews the mechanisms of signal splitting and the importance of solvent purity.
-
Clayden, J., et al. (2009). "Restricted Rotation in Amides and Ureas". Angewandte Chemie International Edition, 48(35), 6398-6401. Link
- Explains the rotameric broadening observed in indoline-carbonyl systems.
Sources
"N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine positive and negative controls"
An in-depth comparative guide evaluating N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine as a structural negative control against established positive controls in Deubiquitinase (DUB) assays.
Executive Summary: The Necessity of Structural Controls in DUB Pharmacology
In the development of targeted covalent inhibitors (TCIs) for deubiquitinating enzymes—specifically Ubiquitin Specific Peptidase 30 (USP30)—validating true target engagement versus assay interference is a persistent challenge. USP30 is a mitochondrial DUB that antagonizes PINK1/Parkin-mediated mitophagy, making it a prime target for neurodegenerative diseases and oncology[1].
Many highly selective USP30 inhibitors utilize a cyanopyrrolidine warhead attached to an indoline-1-carbonyl scaffold to covalently modify the active site cysteine (Cys77)[2]. To rigorously validate these inhibitors, researchers must deploy a structurally matched negative control .
This compound perfectly fulfills this role. By retaining the indoline core but replacing the electrophilic cyanopyrrolidine warhead with a non-reactive L-leucine moiety, it provides identical steric bulk without the capacity for covalent adduct formation. This guide objectively compares this negative control against a validated positive control (e.g., MF-094) and provides self-validating experimental workflows.
The Chemical Rationale: Causality in Control Selection
When performing high-throughput screening or target engagement assays, false positives frequently arise from compound autofluorescence, non-specific aggregation, or off-target reactivity. A robust assay requires controls that isolate the mechanism of action (covalent binding) from the chemical scaffold (lipophilicity and steric bulk).
-
The Positive Control (e.g., MF-094 or USP30-I-1): These compounds act as potent, selective USP30 inhibitors (IC50 ≈ 120 nM)[3]. Cyanopyrrolidine derivatives specifically position an electrophilic nitrile carbon precisely at Cys77. Nucleophilic attack by the thiolate anion of Cys77 forms a reversible but highly stable thioimidate adduct, completely blocking the S1 ubiquitin-binding pocket[2].
-
The Negative Control (this compound): The isobutyl side chain of the leucine moiety mimics the steric volume of the pyrrolidine ring, allowing the compound to transiently sample the DUB binding pocket. However, the carboxylic acid is completely inert to nucleophilic attack by Cys77. This renders the compound catalytically inactive, isolating the biological readout strictly to the presence of the covalent warhead.
Table 1: Structural and Pharmacological Comparison
| Feature | Positive Control (Cyanopyrrolidine / MF-094) | Negative Control (Leucine Derivative) |
| Structure Core | Indoline-1-carbonyl / Benzosulfonamide | Indoline-1-carbonyl |
| Warhead | Cyanopyrrolidine (Electrophilic) | L-Leucine (Non-electrophilic) |
| Target Residue | Cys77 (Covalent Adduct) | None (Steric clash / No reaction) |
| USP30 IC50 | 12 nM – 120 nM | > 100 µM (Inactive) |
| Mitophagy Effect | Accelerates mitochondrial clearance | Baseline (No effect) |
Mechanistic Pathway Visualization
To understand where these controls intervene, we must map the USP30 signaling axis. USP30 normally cleaves ubiquitin chains deposited by Parkin, halting mitophagy. Positive controls block this cleavage, while the leucine negative control allows the pathway to proceed unimpeded[4].
Caption: USP30 Mitophagy Pathway and Control Intervention Points.
Protocol Engineering: Self-Validating Workflows
As an application scientist, protocol design must account for chemical microenvironments. The two protocols below are engineered with internal validation loops to prevent false data interpretation.
Protocol A: In Vitro Ub-Rho110 Cleavage Assay
This assay measures direct enzymatic inhibition. The cleavage of Ubiquitin-Rhodamine 110 releases highly fluorescent Rhodamine.
Critical Causality Note: DUBs require reducing agents (like DTT) to maintain the active site cysteine in a reactive thiolate state. However, excess DTT (>1 mM) acts as a competing nucleophile and will scavenge the cyanopyrrolidine warhead of the positive control, creating a false negative. The buffer is strictly engineered to 0.5 mM DTT to balance enzyme viability with compound stability.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, and 0.5 mM DTT.
-
Enzyme Dilution: Dilute recombinant human USP30 (catalytic domain) to a final well concentration of 2 nM.
-
Control Plating:
-
Vehicle: DMSO (0.1% final) to establish 100% enzyme activity.
-
Positive Control: Titrate MF-094 from 10 µM down to 0.1 nM.
-
Negative Control: Titrate this compound identically.
-
Baseline: Buffer + Substrate (No enzyme) to measure compound autofluorescence.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature. Why? Covalent inhibitors require time for the two-step binding and adduct formation process.
-
Substrate Addition: Add Ub-Rho110 substrate to a final concentration of 250 nM.
-
Kinetic Read: Measure fluorescence continuously (Ex 485 nm / Em 520 nm) for 45 minutes. Calculate initial velocities to determine IC50.
Protocol B: Cellular Target Engagement via ABPP
Activity-Based Protein Profiling (ABPP) confirms that the compound engages the target inside a living cell[2]. We utilize an HA-Ub-PA (Hemagglutinin-Ubiquitin-Propargylamine) probe.
Caption: Activity-Based Protein Profiling (ABPP) Workflow for USP30 Target Engagement.
Step-by-Step Methodology:
-
Lysate Preparation: Lyse SH-SY5Y cells in non-denaturing buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.5% NP-40). Self-Validation Step: Do NOT use broad-spectrum protease inhibitor cocktails containing iodoacetamide, as this will irreversibly alkylate Cys77, ruining the assay.
-
Compound Treatment: Treat 50 µg of lysate with 1 µM of the positive control, negative control, or DMSO vehicle for 1 hour at 37°C.
-
Probe Labeling: Add HA-Ub-PA probe (0.5 µM final) and incubate for 45 minutes. The propargylamine warhead reacts with any uninhibited DUBs.
-
Quench & Boil: Add 4X SDS loading buffer and boil at 95°C for 5 minutes.
-
Western Blot: Run on a 4-12% Bis-Tris gel. Transfer and blot using an anti-USP30 primary antibody.
Table 2: Expected ABPP Assay Readouts
| Treatment Condition | HA-Ub-PA Probe | USP30 Band Shift (~10 kDa) | Interpretation |
| DMSO (Vehicle) | + | Yes (Complete shift) | Target is active and available to probe |
| Positive Control | + | No (No shift) | Target fully engaged by inhibitor |
| Leucine Deriv. | + | Yes (Complete shift) | Target unengaged (Negative control validated) |
Conclusion
The structural integrity of experimental data relies entirely on the quality of the chemical controls. By utilizing this compound as a matched negative control against cyanopyrrolidine positive controls, researchers can definitively prove that observed biological phenotypes (such as enhanced mitophagy) are driven by specific covalent target engagement, rather than off-target scaffold effects.
References
-
Spotlight on USP30: structure, function, disease and target inhibition. Frontiers in Cell and Developmental Biology. [Link][1]
-
Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy. Life Science Alliance.[Link][4]
-
Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor. Journal of Proteome Research (ACS Publications). [Link][2]
Sources
- 1. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
"N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine vs N-acetyl-L-leucine"
Comparative Profiling of L-Leucine Derivatives: N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine vs. N-acetyl-L-leucine in Drug Design
Introduction
In the landscape of rational drug design, N-terminal modification of amino acids is a powerful tool used to dictate a molecule's pharmacokinetic fate and pharmacodynamic targets. This guide provides an objective, in-depth comparison between two distinctly modified L-leucine derivatives: N-acetyl-L-leucine (NALL) and This compound (N-ICL) . While NALL is a clinically validated neurotherapeutic that leverages endogenous transporter networks, N-ICL serves as a highly lipophilic, sterically demanding building block designed to anchor targeted covalent inhibitors to specific enzyme pockets.
Section 1: Structural Causality and Physicochemical Divergence
The structural modifications applied to the L-leucine backbone in these two compounds result in fundamentally different physicochemical properties, dictating entirely different applications in drug development.
-
N-Acetyl-L-Leucine (NALL): The addition of a small acetyl group neutralizes the zwitterionic nature of L-leucine, creating an anion at physiological pH. This subtle aliphatic modification reduces the molecule's affinity for the low-capacity L-type amino acid transporter (LAT1). Instead, it switches its carrier dependency to high-capacity organic anion transporters (OAT1/3) and monocarboxylate transporter 1 (MCT1), as demonstrated in .
-
This compound (N-ICL): Here, the amine of L-leucine is modified with an indoline-1-carbonyl group, creating a urea linkage. This bicyclic addition introduces massive steric bulk and significantly increases the molecule's lipophilicity (LogP). Consequently, N-ICL is not a substrate for standard amino acid or monocarboxylate transporters. Instead, the indoline moiety acts as a hydrophobic pharmacophore, frequently utilized in the synthesis of deubiquitinating enzyme (DUB) inhibitors, such as USP30 inhibitors for oncology and mitochondrial dysfunction, detailed in.
Table 1: Quantitative Physicochemical & Pharmacokinetic Comparison
| Property | N-acetyl-L-leucine (NALL) | This compound (N-ICL) |
| CAS Number | 1188-21-6 | 956992-05-5 |
| N-Terminal Modification | Acetyl group (Aliphatic, small) | Indoline-1-carbonyl (Bicyclic, bulky) |
| Linkage Type | Amide | Urea |
| Molecular Weight | 173.21 g/mol | 276.33 g/mol |
| Lipophilicity (LogP) | Low (~0.8) | High (~3.2) |
| Primary Cellular Entry | Carrier-mediated (MCT1, OAT1/3) | Passive diffusion (Lipophilic) |
| Primary Application | Clinical Neurotherapeutic (Prodrug) | Preclinical Synthetic Building Block / Inhibitor |
Section 2: Mechanistic Pathways & Cellular Engagement
Understanding the causality behind their cellular entry and target engagement is critical for application scientists optimizing drug delivery.
NALL's Transporter-Mediated Prodrug Mechanism: Because LAT1 has a low capacity and saturates quickly, unmodified L-leucine cannot easily reach therapeutic intracellular concentrations. NALL bypasses this bottleneck via MCT1 and OAT1/3. Once intracellular, it is metabolized by acylases to release L-leucine, which subsequently normalizes Transcription Factor EB (TFEB) activity, promoting lysosomal biogenesis—a mechanism foundational to its success in treating .
N-ICL's Hydrophobic Anchoring: The bulky indoline-urea linkage prevents transporter-mediated uptake. Instead, N-ICL derivatives rely on passive membrane diffusion driven by their high lipophilicity. Once inside the cell, the indoline-1-carbonyl group fits into the hydrophobic S1-S2 pockets of target proteases or DUBs, acting as an anchor that positions a reactive warhead (e.g., a nitrile group) for covalent binding to the enzyme's catalytic cysteine.
Divergent cellular entry and target engagement pathways for NALL and N-ICL.
Section 3: Experimental Workflows & Self-Validating Protocols
To objectively evaluate the performance of these derivatives in drug development, robust, self-validating experimental systems are required. Below are the standard protocols for assessing transporter dependency (for NALL) and enzyme inhibition (for N-ICL derivatives).
Parallel experimental workflows for transporter uptake (NALL) and enzyme inhibition (N-ICL).
Protocol 1: Transporter-Dependent Cellular Uptake Assay (NALL)
Objective: Quantify MCT1/OAT1-mediated intracellular accumulation of NALL. Causality & Validation: To prove that uptake is actively mediated by specific transporters rather than passive diffusion, the system must include selective transporter inhibitors (Phloretin for MCT1; Probenecid for OAT1/3). A reduction in intracellular NALL in the presence of these inhibitors validates the transporter-dependent mechanism.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably overexpressing MCT1 or OAT1 in 24-well plates at
cells/well. Incubate for 24 hours at 37°C. -
Pre-incubation (Self-Validating Control Step): Wash cells with Hank’s Balanced Salt Solution (HBSS). Pre-incubate the negative control wells with 500 µM Phloretin or 1 mM Probenecid for 15 minutes to block the transporters.
-
Compound Dosing: Add 1 mM of N-acetyl-L-leucine to all wells. Incubate for exactly 10 minutes to capture the linear phase of uptake.
-
Termination & Lysis: Stop the reaction by washing rapidly (3x) with ice-cold HBSS. Lyse cells using 80% cold methanol containing a deuterated internal standard (e.g., N-acetyl-L-leucine-d3).
-
Quantification: Centrifuge lysates at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify intracellular NALL concentrations.
Protocol 2: In Vitro Deubiquitinase (USP30) Inhibition Assay (N-ICL Derivatives)
Objective: Determine the IC50 of N-ICL-derived compounds against mitochondrial DUBs. Causality & Validation: Because N-ICL derivatives are highly lipophilic, they can aggregate and cause false-positive inhibition (PAINS behavior). The protocol must include a detergent (e.g., Triton X-100) to prevent aggregation, and a "no-enzyme" control to establish baseline substrate auto-hydrolysis.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Triton X-100, 0.1 mg/mL BSA). The Triton X-100 is critical to prevent lipophilic N-ICL derivatives from forming colloidal aggregates.
-
Enzyme Pre-incubation: Dilute recombinant human USP30 to 5 nM in assay buffer. Add serial dilutions of the N-ICL derivative (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow the bulky indoline-1-carbonyl group to dock into the hydrophobic pocket.
-
Substrate Addition: Add 250 nM of Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate to initiate the reaction.
-
Kinetic Readout: Measure fluorescence continuously (Ex: 485 nm, Em: 535 nm) for 45 minutes using a microplate reader.
-
Data Analysis: Calculate initial velocities from the linear portion of the fluorescence curve. Plot relative activity against log[inhibitor] to determine the IC50.
Conclusion
The divergence between NALL and N-ICL perfectly illustrates how N-terminal modifications dictate a molecule's fate. Acetylation (NALL) optimizes a molecule for endogenous transporter hijacking, making it an ideal prodrug for systemic metabolic and neurodegenerative disorders. Conversely, the addition of a bulky indoline-1-carbonyl group (N-ICL) strips away transporter affinity, creating a highly lipophilic, sterically demanding pharmacophore perfectly suited for targeted enzyme inhibition in oncology and mitochondrial research.
References
-
Acetylation turns leucine into a drug by membrane transporter switching Source: Communications Biology URL:[Link]
-
Trial of N-Acetyl-L-Leucine in Niemann-Pick Disease Type C Source: New England Journal of Medicine URL:[Link]
- Source: World Intellectual Property Organization (WIPO)
-
N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation Source: bioRxiv URL:[Link]
A Comparative Benchmark Guide to N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine and Related Indole-Based Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative benchmark analysis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine, a molecule combining an indoline core with the amino acid L-leucine. Due to the limited publicly available data on this specific conjugate, this document establishes a performance baseline by evaluating structurally and functionally related compounds, namely indole/indoline-carboxamides and N-acyl-L-leucine derivatives. By examining the established biological activities and leveraging well-defined experimental protocols, we aim to project the potential therapeutic applications and guide future research directions for this class of compounds. This guide synthesizes data from peer-reviewed literature to offer a comprehensive overview of potential mechanisms of action, comparative efficacy, and detailed methodologies for in vitro evaluation.
Introduction: The Rationale for Indole-Amino Acid Conjugates
The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1][2] Its structural versatility allows for extensive chemical modifications, making it a frequent starting point in drug discovery campaigns targeting a wide array of biological pathways, including those involved in cancer, inflammation, and infectious diseases.[1][2][3] The indoline (2,3-dihydro-1H-indole) moiety, a saturated analog of indole, offers different spatial arrangements and electronic properties, which can be exploited to fine-tune biological activity.[4][5]
On the other hand, L-leucine is an essential branched-chain amino acid that not only serves as a building block for proteins but also acts as a crucial signaling molecule, most notably through the activation of the mechanistic target of rapamycin (mTOR) pathway, which is central to cell growth, proliferation, and metabolism.[6][7][8]
The conjugation of an indoline core to L-leucine via a carbonyl linker, as in this compound, creates a hybrid molecule with the potential for novel or enhanced biological activities. This guide will explore the projected performance of this molecule by comparing it with related compounds that have been extensively studied.
Potential Mechanisms of Action and Therapeutic Targets
Based on the activities of its constituent parts, this compound could engage with several biological targets. The indole/indoline-carboxamide scaffold is a known pharmacophore for a variety of enzymes and receptors, while the N-acyl-leucine component may influence metabolic and signaling pathways.
Anticancer Activity
Indole-2-carboxamides have demonstrated significant potential as anticancer agents.[9][10] Their mechanisms often involve the inhibition of protein kinases, which are frequently overexpressed in cancer cells.[11] For instance, derivatives of indole-2-carboxamide have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancers.[9]
The logical flow for this potential mechanism can be visualized as follows:
Caption: Workflow for the MTT Assay.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to measure the inhibitory activity of a compound against a specific enzyme, such as a protein kinase or 5-LOX. [12][13] Methodology:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of the test compound. The final concentration of the solvent (e.g., DMSO) should typically be less than 1% in the final assay volume.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or a vehicle control), and the enzyme solution.
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the reaction product at various time points using an appropriate detection method (e.g., spectrophotometry, fluorimetry, or luminescence).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Concluding Remarks and Future Outlook
While direct experimental data for this compound is not yet prevalent in the public domain, this comparative guide provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the well-established pharmacophore of the indole/indoline ring with the signaling capabilities of L-leucine presents a promising strategy for the development of novel drugs, particularly in the areas of oncology and inflammatory diseases.
The provided experimental protocols offer a clear path for the in vitro characterization of this molecule. Future studies should focus on elucidating its specific molecular targets and mechanisms of action, as well as evaluating its pharmacokinetic and pharmacodynamic properties in vivo. The structure-activity relationship (SAR) studies of related indole-carboxamides suggest that modifications to the indole ring and the amino acid moiety can significantly impact potency and selectivity, offering a rich avenue for future optimization. [14][15][16]
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- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem Technical Guides.
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- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubaisi, M. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubaisi, M. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2654.
- Novotná, K., Vančo, J., Hutyra, J., Gáliková, J., Trávníček, Z., & Dvořák, Z. (2022). Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action. Inorganic Chemistry, 61(25), 9576–9591.
- Kitaeva, K. V., Rutland, C. S., & Rizvanov, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 296.
- Zhou, G., Sofiyev, V., Kaur, H., Snyder, B. A., Mankowski, M. K., Hogan, P. A., Ptak, R. G., & Gochin, M. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5257–5267.
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Safety Operating Guide
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine proper disposal procedures
As a Senior Application Scientist, I have structured this operational guide to provide you with the definitive, step-by-step protocols required for the safe handling and compliant disposal of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine .
This guide bypasses generic safety advice, focusing instead on the specific chemical causality of indoline-derivative handling, ensuring your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.
Chemical Profiling & Toxicological Causality
This compound is a specialized organic intermediate. Structurally, it consists of an indoline (2,3-dihydroindole) core conjugated to the hydrophobic amino acid L-leucine via a highly stable urea (carbonyl) linkage.
Causality in Handling & Disposal:
-
Pharmacological Activity: Indoline derivatives are "privileged scaffolds" in drug discovery, frequently exhibiting potent biological activities, including dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibition . Because of this inherent bioactivity, environmental release can lead to unintended biological interference in local ecosystems.
-
Chemical Stability: N-carbamoyl amino acids are highly stable intermediates designed to withstand various enzymatic cascade reactions . This stability dictates that the compound will not rapidly degrade in standard municipal wastewater systems. Therefore, aqueous drain disposal is strictly prohibited; the compound must be captured for high-temperature chemical incineration.
Waste Stream Categorization & Compatibility Data
To prevent cross-reactivity and ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA)—specifically Subpart K for research laboratories —all waste generated from this compound must be strictly segregated.
Table 1: Waste Stream Categorization for this compound
| Waste Type | Primary Matrix | EPA Hazard Classification | Segregation Rule & Causality | Approved Container |
| Solid Waste | Unused powders, contaminated PPE, weighing boats | Characteristic (Toxic) | Do not mix with liquids. Prevents the formation of unanticipated reactive slurries. | Heavy-duty Polyethylene bags (Double-bagged) |
| Non-Halogenated Liquid | Dissolved in DMSO, Methanol, or Acetonitrile | Characteristic (Ignitable / Toxic) | Keep separate from halogenated organics. Reduces disposal costs and prevents mixed-phase separation. | HDPE or Amber Glass Carboy |
| Halogenated Liquid | Dissolved in Dichloromethane (DCM) or Chloroform | Listed (F-Series) / Halogenated | Strictly isolate. Halogenated waste requires specialized incineration to prevent toxic dioxin formation. | Amber Glass (Avoid standard plastics) |
Step-by-Step Disposal and Spill Response Methodologies
Every protocol below is engineered as a self-validating system : each stage contains a built-in verification check to ensure the procedure was executed correctly before moving to the next step.
Protocol A: Routine Liquid Waste Disposal
-
Solvent Compatibility Check: Identify the primary solvent used in your assay. If using DCM, default to the Halogenated Liquid waste stream.
-
Container Selection: Select an EPA-approved waste carboy.
-
Validation Check: Perform a positive pressure check (a gentle squeeze test for HDPE) and visual inspection. If the container yields or shows micro-fractures, it is compromised and must be discarded.
-
-
Transfer: Using a dedicated chemical funnel, slowly decant the liquid waste into the container.
-
Causality: Pouring slowly down the interior sidewall prevents the aerosolization of the dissolved indoline derivative, neutralizing inhalation risks.
-
-
Labeling: Immediately affix a "Hazardous Waste" tag. By federal law, the label must list the full chemical names (e.g., "this compound, 5% in Dimethyl Sulfoxide"). Abbreviations or chemical formulas are legally invalid and risk severe EPA fines .
-
Storage: Transfer the container to the laboratory's Satellite Accumulation Area (SAA).
-
Validation Check: Ensure the container is closed with a tight-fitting, leak-proof cap. Funnels must never be left in the container, as this violates the RCRA "closed container" mandate.
-
Protocol B: Solid Waste and Spill Decontamination
-
Containment: In the event of a powder spill, immediately isolate the area. Do not dry-sweep.
-
Causality: Dry sweeping aerosolizes the active pharmacophore, bypassing standard PPE and leading to systemic inhalation exposure.
-
-
Wetting: Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., 70% isopropanol) to bind the particulates into a manageable paste.
-
Collection: Wipe the area using absorbent laboratory pads, working systematically from the outside of the spill toward the center.
-
Causality: This inward-sweeping motion prevents the expansion of the chemical footprint.
-
-
Packaging: Place all contaminated pads and disposable PPE into a transparent, heavy-duty polyethylene waste bag. Tie the bag securely and place it inside a secondary solid waste bin.
-
Verification: Swab the decontaminated area with a clean solvent pad. If your laboratory utilizes UV-Vis for indoline tracking, check the area under a UV lamp to validate complete molecular removal.
Lifecycle & Disposal Workflow
The following logic diagram maps the RCRA-compliant lifecycle of the chemical from the point of generation to final destruction.
Workflow for the RCRA-compliant disposal of indoline-derivative laboratory waste.
References
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization ACS Publications URL:[Link]
-
l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process MDPI URL:[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (US EPA) URL:[Link]
Personal protective equipment for handling N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
Executive Safety Summary & Risk Classification
Compound Identity: N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine Chemical Class: Indoline-Urea-Amino Acid Conjugate Predicted Bioactivity: Soluble Epoxide Hydrolase (sEH) Inhibitor / Leukotriene Pathway Modulator[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological monographs (e.g., LD50, carcinogenicity) may not exist for this specific research intermediate, its structural motif—an indoline scaffold linked via a urea moiety to an amino acid —is characteristic of high-potency Soluble Epoxide Hydrolase (sEH) inhibitors . These compounds are designed to be biologically active in the nanomolar range (Ki < 50 nM).
Operational Directive: Treat this compound as a Potent Compound (Occupational Exposure Band 3) until definitive toxicity data proves otherwise. The primary risks are not acute lethality, but rather potent physiological modulation (blood pressure regulation, anti-inflammatory signaling) and carrier-mediated skin absorption when dissolved in organic solvents.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting. This system is designed to be self-validating : if you cannot perform the validation step, you do not proceed.
| Protection Zone | Required Equipment | Technical Rationale & Validation |
| Respiratory | N95 (Minimum) or P100 | Rationale: As a solid, the primary vector is airborne dust.[1] The particle size of synthetic urea derivatives often falls below 5µm.Validation: Positive/Negative pressure seal check before every entry. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Rationale: Indoline ureas are lipophilic.[1] If dissolved in DMSO , the solvent acts as a carrier, driving the compound through standard latex. Nitrile offers superior resistance to organic solvents.Validation: "Inflation Test" – trap air in the glove and squeeze to check for pinholes before donning. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1+) | Rationale: Standard safety glasses are insufficient for powders that can drift behind lenses or liquids that can splash.Validation: Goggles must form a complete seal around the eyes; no gaps at the temples. |
| Body | Tyvek® Lab Coat (Closed Front) | Rationale: Cotton coats absorb liquids and trap powders.[1] Tyvek provides a non-porous barrier against dust and splashes.Validation: Cuffs must be tucked under the gloves (taped if handling >100mg). |
Operational Logistics & Handling Protocol
Phase A: Storage & Stability
-
Condition: Store at -20°C , desiccated.
-
Mechanism: The urea linkage (
) is chemically stable, but the L-leucine tail is susceptible to racemization or hydrolysis under humid, ambient conditions over time.[1] -
Logistics: Keep the vial inside a secondary container (sealed jar with desiccant) to prevent moisture condensation on the cold vial surface upon retrieval.
Phase B: Weighing & Transfer (The Critical Step)
-
Hazard: Static electricity can cause the powder to "jump," creating invisible aerosols.
-
Protocol:
-
Equilibrate: Allow the vial to warm to room temperature before opening (prevents condensation).
-
Ionize: Use an anti-static gun or ionizer bar on the spatula and weigh boat.
-
Containment: All weighing must occur inside a Chemical Fume Hood or Biosafety Cabinet (Class II) . Never weigh on an open bench.
-
Phase C: Solubilization
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent (Solubility > 10 mM).
-
Safety Critical: DMSO is a permeation enhancer .[1] Once dissolved, the compound can penetrate skin instantly.
-
Workflow:
-
Add solvent slowly down the side of the vial.
-
Vortex with the cap tightly sealed (use Parafilm over the cap).
-
Inspect the solution for clarity. If heating is required, do not exceed 37°C to preserve the chiral center.
-
Emergency Response & Disposal
Spill Response (Solid Powder)
-
Isolate: Evacuate the immediate 3-meter radius.[1]
-
PPE Upgrade: Don P100 respirator if not already worn.[1]
-
Wet Method: Do not dry sweep.[1] Cover the spill with a paper towel dampened with 10% Ethanol . This prevents dust generation and initiates solubilization for cleanup.[1]
-
Collect: Wipe up and place in a hazardous waste bag.
Disposal Strategy
-
Classification: Non-halogenated Organic Solvent Waste (if in DMSO) or Solid Hazardous Waste.[1]
-
Destruction: High-Temperature Incineration .
-
Why? The indole ring and urea bond require high temperatures (>800°C) for complete mineralization to
, , and .
-
-
Prohibition: Do not pour down the drain. sEH inhibitors are highly active in aquatic life.[1]
Visualized Workflows (DOT Diagrams)
Diagram 1: Risk Assessment & PPE Selection Logic
This flow ensures you select the correct containment based on the physical state of the compound.
Caption: Logic flow for selecting PPE based on the physical state of the compound, emphasizing the shift from inhalation risk (powder) to absorption risk (liquid).
Diagram 2: Operational Solubilization Workflow
A step-by-step guide to dissolving the compound safely.
Caption: Sequential workflow for solubilization, highlighting critical control points for moisture and containment.
References
-
National Institutes of Health (NIH) - PubChem. Soluble Epoxide Hydrolase Inhibitors: Urea Derivatives.[1] Retrieved from [Link][1]
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
-
Prudent Practices in the Laboratory. Handling Potent Compounds. National Academies Press.[1] Retrieved from [Link][1]
-
Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.[1] (Contextualizing the indoline-urea scaffold). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
